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Foundational

1H and 13C NMR spectra for (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine Authored by: A Senior Application Scientist Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the ability to unequivocally determine the structure of novel compounds is paramount. This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine, a molecule of interest due to its constituent furan and imidazole moieties, which are prevalent in many pharmacologically active compounds.

This document moves beyond a simple presentation of spectral data. It provides a detailed theoretical framework, predictive analysis of the ¹H and ¹³C NMR spectra, a robust experimental protocol for data acquisition, and a step-by-step guide to spectral interpretation. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Theoretical Framework: The Fundamentals of NMR Spectroscopy

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei. Both the ¹H (proton) and ¹³C isotopes possess a nuclear spin that generates a magnetic moment. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy levels. The application of a radiofrequency pulse can excite the nuclei from the lower to the higher energy state. The frequency at which this resonance occurs, and the subsequent relaxation back to the lower state, provides a wealth of information about the molecule's structure.

The precise resonance frequency of a nucleus is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ) . Electron-withdrawing groups, for instance, decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing it to resonate at a higher frequency (downfield). Conversely, electron-donating groups increase shielding, shifting the resonance to a lower frequency (upfield). Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).

In ¹H NMR, the interaction between the spins of neighboring, non-equivalent protons leads to spin-spin splitting or coupling . This results in the splitting of a single resonance into multiple lines (a multiplet), with the multiplicity (number of lines) following the n+1 rule , where 'n' is the number of equivalent neighboring protons. The distance between these lines is the coupling constant (J) , measured in Hertz (Hz), and provides information about the connectivity and dihedral angle between the coupled protons.

Predicted ¹H and ¹³C NMR Spectra

Molecular Structure and Atom Numbering

For clarity in the following spectral analysis, the atoms of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine are numbered as follows:

Caption: Numbering scheme for (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants are summarized in the table below. These predictions are based on typical values for furan and imidazole rings, and alkyl chains with amine and aromatic substituents.[3][5][6]

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-2~7.50s-Imidazole ring
H-4~7.00s-Imidazole ring
H-5~6.85s-Imidazole ring
H-15~7.35ddJ ≈ 1.8, 0.8Furan ring
H-13~6.30ddJ ≈ 3.2, 1.8Furan ring
H-14~6.20ddJ ≈ 3.2, 0.8Furan ring
H-6~4.00tJ ≈ 7.0N-CH₂ (propyl)
H-10~3.70s-N-CH₂ (furfuryl)
H-8~2.60tJ ≈ 7.0CH₂-N (propyl)
H-7~2.00pJ ≈ 7.0CH₂-CH₂-CH₂
NH~1.80br s-Amine
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented below. These values are estimated from known data for furan, imidazole, and substituted alkanes.[1][3][7][8]

Carbon(s) Predicted δ (ppm) Assignment
C-11~152.0Furan ring (C-O)
C-2~138.0Imidazole ring
C-15~142.0Furan ring
C-4~128.0Imidazole ring
C-5~119.0Imidazole ring
C-13~110.0Furan ring
C-14~107.0Furan ring
C-8~49.0CH₂-N (propyl)
C-10~47.0N-CH₂ (furfuryl)
C-6~45.0N-CH₂ (propyl)
C-7~30.0CH₂-CH₂-CH₂

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a robust procedure for acquiring high-quality ¹H and ¹³C NMR spectra of the title compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing SamplePrep Dissolve 10-20 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). AddTMS Add a small amount of TMS as an internal standard (0 ppm). SamplePrep->AddTMS Transfer Transfer the solution to a 5 mm NMR tube. AddTMS->Transfer Spectrometer Use a 400 MHz or higher field NMR spectrometer. Transfer->Spectrometer Shimming Shim the magnetic field to optimize homogeneity. Spectrometer->Shimming H1_Acq Acquire ¹H NMR spectrum. (e.g., 16-32 scans) Shimming->H1_Acq C13_Acq Acquire ¹³C NMR spectrum. (e.g., 1024-4096 scans) Shimming->C13_Acq Fourier Apply Fourier transformation to the FID. H1_Acq->Fourier C13_Acq->Fourier Phase Phase the spectrum. Fourier->Phase Baseline Apply baseline correction. Phase->Baseline Integrate Integrate the peaks in the ¹H spectrum. Baseline->Integrate Reference Reference the spectrum to TMS (0 ppm). Integrate->Reference

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology
  • Solvent Selection: The choice of solvent is critical as it can influence chemical shifts.[9][10][11][12] For (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine, deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, or if hydrogen bonding effects are to be investigated, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The amine proton (NH) is more likely to be observed as a distinct peak in DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Add a small drop of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • For ¹H NMR:

      • Acquire the spectrum using a standard pulse sequence.

      • A spectral width of approximately 12-15 ppm is usually sufficient.

      • The number of scans can range from 16 to 32 for a reasonably concentrated sample.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • A spectral width of 200-220 ppm is standard.

      • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

Interpretation of the Spectra: A Signal-by-Signal Analysis

¹H NMR Spectrum
  • Aromatic Region (δ 6.0-8.0 ppm):

    • The three protons of the furan ring (H-15, H-13, H-14) will appear in this region. H-15, being adjacent to the oxygen atom, is expected to be the most downfield.[5] The characteristic coupling patterns (doublet of doublets) will be key to their assignment.

    • The three protons of the imidazole ring (H-2, H-4, H-5) will also be in this region. H-2, situated between two nitrogen atoms, will be the most deshielded and is expected to appear as a singlet.[13][14] H-4 and H-5 will also likely be singlets, with their exact chemical shifts influenced by the propyl substituent.

  • Aliphatic Region (δ 1.5-4.5 ppm):

    • The two methylene groups attached to nitrogen atoms (H-6 and H-10) will be the most downfield in this region. The furfuryl methylene protons (H-10) are expected to be a sharp singlet around 3.70 ppm.[3]

    • The N-CH₂ protons of the propyl chain (H-6) will appear as a triplet due to coupling with the adjacent H-7 protons.

    • The CH₂-N protons of the propyl chain (H-8) will also be a triplet, coupled to the H-7 protons.

    • The central methylene group of the propyl chain (H-7) will be a pentet (or multiplet) due to coupling with both H-6 and H-8.

    • The amine proton (NH) is expected to be a broad singlet and its chemical shift can be highly variable depending on concentration and solvent. In CDCl₃, it may be broad and difficult to distinguish, while in DMSO-d₆, it should be a more well-defined peak.[10]

¹³C NMR Spectrum
  • Aromatic Region (δ 100-160 ppm):

    • The five carbons of the furan ring will be present here. The carbon attached to the oxygen (C-11) and the other oxygen-adjacent carbon (C-15) will be the most downfield.[7][15]

    • The three carbons of the imidazole ring will also be in this region. C-2, between the two nitrogens, will have the highest chemical shift.[1][13]

  • Aliphatic Region (δ 20-60 ppm):

    • The four carbons of the alkyl chain and the furfuryl methylene group will appear here. The carbons directly attached to nitrogen atoms (C-6, C-8, and C-10) will be the most downfield in this region. The central propyl carbon (C-7) will be the most upfield.

Conclusion

This technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR spectra of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine. By combining theoretical principles with predictive analysis based on analogous structures, researchers are equipped with the necessary tools to confidently characterize this molecule and others with similar structural motifs. The detailed experimental protocol ensures the acquisition of high-quality data, a prerequisite for accurate structural elucidation in any drug discovery and development endeavor.

References

  • Jesus, L. A. G., Silva, A. L., San Gil, R., & Teixeira, R. (n.d.). ¹³C NMR spectra of 2-(furan-2-yl)-1H-imidazole. ResearchGate. Retrieved from [Link]

  • Rajaraman, D., & Anthony, L. A. (2021). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Chemical Data Collections, 33, 100701.

  • Bharanidharan, S., & Myvizhi, P. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.
  • Bharanidharan, S., & Myvizhi, P. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Retrieved from [Link]

  • Shestakova, P., et al. (2020).
  • Abdel-Wahab, B. F., et al. (2024).
  • Tori, K., & Ogata, M. (1964). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Tetrahedron Letters, 5(13), 735-739.
  • Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5339.
  • Abraham, R. J., et al. (1993). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (8), 1027-1034.
  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Retrieved from [Link]

  • Supporting Information For. (n.d.). Retrieved from [Link]

  • Jiang, M., et al. (2016). depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic.... ResearchGate. Retrieved from [Link]

  • Abraham, R. J., Griffiths, L., & Perez, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395-408.
  • 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]

  • Vosegaard, T., et al. (2008). 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. The Journal of Physical Chemistry B, 112(44), 13867-13875.
  • Rittner, R., & Santos, L. S. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Química Nova, 24(4), 488-491.
  • Claramunt, R. M., et al. (2006). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Retrieved from [Link]

  • Geçibesler, İ. H., & Yurdakul, Ş. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(4), 451-458.
  • 1H NMR. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0272359). (n.d.). NP-MRD. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0142240). (n.d.). NP-MRD. Retrieved from [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2023, 1-9.
  • Kiran, S., et al. (2016). Synthesis, Characterization of Novel Furan Based Imidazolones and Their Boilogical Studies. British Journal of Pharmaceutical Research, 11(4), 1-7.
  • Chemical shifts. (n.d.). Retrieved from [Link]

  • (3-Furan-2-yl-1-methyl-propyl)methylamine | CAS 1593-37-9. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Synthesis and Characterization Studies of Benzimidazol-3-Ium Furan-2-Carboxylate Crystal. Egyptian Journal of Chemistry, 67(8), 349-356.
  • Kiran, S., et al. (2016). View of Synthesis, Characterization of Novel Furan Based Imidazolones and Their Boilogical Studies. Journal of Advances in Medicine and Medical Research, 11(4), 1-7.
  • Nikolova, P., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 245.
  • propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023, January 23). MDPI. Retrieved from [Link]

Sources

Exploratory

Physicochemical properties of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine

An in-depth technical analysis of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine requires a rigorous understanding of its structural motifs. This molecule is a hybrid pharmacophore, integrating a lipophilic furan ri...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine requires a rigorous understanding of its structural motifs. This molecule is a hybrid pharmacophore, integrating a lipophilic furan ring, a flexible secondary amine spacer, and a highly polar, nitrogen-rich imidazole ring. This unique structural triad makes it a highly versatile building block in medicinal chemistry, particularly for designing metal-chelating agents, histamine receptor modulators, and targeted kinase inhibitors.

This whitepaper provides a comprehensive evaluation of its physicochemical properties, the causality behind its synthetic methodologies, and the self-validating protocols required for its characterization.

Physicochemical Profiling and Pharmacological Significance

The physicochemical behavior of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine is governed by the distinct electronic environments of its two nitrogen centers: the secondary aliphatic amine and the tertiary aromatic nitrogen of the imidazole ring.

Understanding the basicity of these centers is critical for predicting the molecule's ionization state in biological systems. The imidazole nitrogen typically exhibits a pKa of ~6.95[1], meaning it exists in a dynamic equilibrium between its neutral and protonated states at physiological pH (7.4). In contrast, the secondary aliphatic amine is highly basic (pKa ~9.5–10.0) and will remain almost exclusively protonated (cationic) in systemic circulation. This differential protonation dictates the molecule's solubility, membrane permeability, and receptor-binding conformation.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters critical for drug design and formulation.

PropertyValue (Theoretical/Calculated)Significance in Drug Development
Molecular Formula C₁₁H₁₅N₃ODefines the atomic composition and exact mass.
Molecular Weight 205.26 g/mol Highly favorable for oral bioavailability; well within Lipinski’s Rule of 5.
pKa₁ (Imidazole N3) ~6.9 – 7.1Dictates pH-dependent solubility and transition metal coordination capabilities[1].
pKa₂ (Secondary Amine) ~9.5 – 10.0Ensures protonation at physiological pH, enhancing aqueous solubility and salt-formation potential.
LogP (Octanol/Water) ~1.2 – 1.5Represents a balanced lipophilicity, optimizing both aqueous solubility and lipid membrane permeation.
Topological Polar Surface Area (TPSA) 44.2 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration (typically optimal < 90 Ų).
H-Bond Donors 1The secondary amine acts as a critical hydrogen bond donor for target receptor engagement.
H-Bond Acceptors 3The furan oxygen, imidazole nitrogen, and amine nitrogen serve as interaction points for kinase/receptor active sites.

Synthetic Methodology: Selective Reductive Amination

The synthesis of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine is most efficiently achieved via the reductive amination of furfural with 3-(1H-imidazol-1-yl)propan-1-amine[2].

Causality in Reagent Selection: The primary challenge in this synthesis is avoiding the over-reduction of the furan ring and preventing the reduction of unreacted furfural into furfuryl alcohol. To achieve this, Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Unlike Sodium borohydride (NaBH₄), NaBH(OAc)₃ is a mild, sterically hindered hydride source that selectively reduces the transient Schiff base (imine) intermediate over the parent aldehyde[3][4]. The addition of catalytic acetic acid increases the electrophilicity of the carbonyl carbon, accelerating imine formation before reduction occurs.

Step-by-Step Experimental Protocol (Bench-Scale)

This protocol is designed as a self-validating system , incorporating specific checkpoints to ensure reaction fidelity.

Step 1: Imine Formation (Condensation)

  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(1H-imidazol-1-yl)propan-1-amine (10.0 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE).

  • Activation: Add glacial acetic acid (10.0 mmol, 1.0 eq) to the solution. Causality: The acid protonates the carbonyl oxygen of the incoming aldehyde, lowering the activation energy for nucleophilic attack.

  • Addition: Dropwise, add furfural (10.0 mmol, 1.0 eq) to the stirring mixture at 0 °C to prevent exothermic degradation.

  • Validation Checkpoint 1: Stir for 2 hours at room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The presence of the Schiff base intermediate [M+H]⁺ at m/z 204.1 and the disappearance of the primary amine confirms successful condensation.

Step 2: Selective Reduction 5. Hydride Addition: Cool the reaction mixture back to 0 °C. Add Sodium triacetoxyborohydride (15.0 mmol, 1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the evolution of hydrogen gas and maintains a stable thermal profile. 6. Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. 7. Validation Checkpoint 2: Perform TLC (Eluent: 90:10 DCM:MeOH with 1% NH₄OH). The imine spot should be completely consumed, replaced by a lower-Rf spot corresponding to the highly polar secondary amine.

Step 3: Quench and Workup 8. Quenching: Slowly add 20 mL of saturated aqueous NaHCO₃. Causality: The basic bicarbonate neutralizes the acetic acid and safely hydrolyzes any unreacted borohydride species. 9. Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. 10. Purification: Concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, DCM/MeOH/NH₄OH gradient) to yield the pure target compound.

Workflow & Protonation State Visualization

The following diagram maps the synthetic workflow and illustrates the pH-dependent protonation states of the resulting molecule, which is critical for downstream formulation and assay development.

SynthesisWorkflow A Furfural (Electrophile) B 3-(1H-imidazol-1-yl)propan-1-amine (Nucleophile) C Schiff Base Intermediate (Transient Imine) D (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine (Target Secondary Amine) C->D Reductive Amination (NaBH(OAc)3) E pH < 6.0 Di-protonated State D->E Acidic Buffer F pH 7.4 Mono-protonated State D->F Physiological pH AB AB AB->C Condensation (H+, -H2O)

Synthetic workflow and pH-dependent protonation states of the target secondary amine.

Physicochemical Characterization Protocols

To ensure the structural integrity and purity of the synthesized compound, rigorous analytical validation is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve 10 mg of the purified compound in 0.6 mL of CDCl₃ or DMSO-d₆. Acquire ¹H and ¹³C spectra at 400 MHz or higher.

  • Causality & Expected Data: The furan ring will present characteristic downfield aromatic protons (e.g., ~7.3 ppm for the proton adjacent to oxygen). The most critical diagnostic peak is the methylene bridge between the furan ring and the secondary amine. In a successful reduction, this will appear as a sharp singlet integrating to 2 protons at approximately ~3.8 ppm. The disappearance of the aldehyde proton (~9.6 ppm) validates the complete conversion of furfural.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Protocol: Utilize a C18 reverse-phase column. Employ a mobile phase gradient of Water (A) and Acetonitrile (B), both modified with 0.1% Formic Acid.

  • Causality & Expected Data: The addition of 0.1% Formic Acid is a deliberate choice to ensure both the secondary amine and the imidazole nitrogen are fully protonated during elution. This guarantees sharp, symmetrical peak shapes (preventing peak tailing caused by secondary interactions with residual silanols on the silica column) and maximizes ionization efficiency in the mass spectrometer. The positive Electrospray Ionization (+ESI) spectrum must yield a dominant pseudomolecular ion [M+H]⁺ at m/z 206.2.

References

  • Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt ChemCatChem, 2019.[Link]

  • Efficient Reductive Amination of Furfural to a Primary Amine on a Pt/TiO2 Catalyst: A Manifestation of the Nanocluster Proximity Effect ACS Catalysis, 2024.[Link]

  • Imidazole-Catalyzed Monoacylation of Symmetrical Diamines Organic Letters, 2010.[Link]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Molecular Docking of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine

Abstract This whitepaper provides a comprehensive, in-depth technical guide for conducting in silico molecular docking studies on the novel compound, (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine. This molecule inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This whitepaper provides a comprehensive, in-depth technical guide for conducting in silico molecular docking studies on the novel compound, (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine. This molecule incorporates two pharmacologically significant heterocyclic moieties: furan and imidazole. These scaffolds are present in numerous clinically approved drugs and are known to interact with a wide array of biological targets.[1][2][3][4][5] Given the absence of published docking studies for this specific ligand, this guide establishes a foundational, first-principles workflow. It is designed for researchers, computational chemists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind each critical decision in the process. The protocol covers target identification strategy, receptor and ligand preparation, the execution of molecular docking using industry-standard software, and the critical post-docking analysis required to interpret the results with scientific rigor.

Introduction: Rationale and Scientific Context

Molecular docking is a pivotal computational technique in the modern drug discovery pipeline.[6][7] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein.[6][8] This in silico approach accelerates the identification of promising drug candidates by enabling the rapid screening of large chemical libraries and providing atomic-level insights into molecular interactions, thereby reducing the time and cost associated with experimental assays.[9][10]

The subject of this guide, (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine, is a compound of significant interest due to its hybrid structure.

  • The Imidazole Ring: This is a versatile pharmacophore found in compounds with a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][11] Its nitrogen atoms can act as hydrogen bond donors/acceptors and can coordinate with metal ions in metalloenzymes, making it a privileged structure for enzyme inhibition.[2]

  • The Furan Ring: Furan derivatives also exhibit a broad spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer activities.[3][4][12][13] The furan scaffold can serve as a bioisostere for other aromatic rings, offering unique electronic and steric properties that can enhance binding affinity and pharmacokinetic profiles.[4]

The combination of these two moieties suggests that (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine could interact with a variety of protein targets. This guide outlines a robust, scientifically-grounded workflow to explore these potential interactions.

Part 1: The Strategic Workflow for Molecular Docking

A successful molecular docking study is not merely a computational task but a structured scientific investigation. The workflow must be logical, reproducible, and designed to yield meaningful, interpretable data. The causality behind this workflow is to systematically reduce uncertainty, starting from a broad hypothesis of potential targets and culminating in a detailed, atomic-level model of interaction.

G cluster_0 Phase 1: Pre-computation cluster_1 Phase 2: Computation cluster_2 Phase 3: Analysis & Validation T_ID Target Identification & Selection (Based on Pharmacophore Activity) P_Prep Receptor Structure Preparation (PDB, Cleaning, Protonation) T_ID->P_Prep Select Target(s) L_Prep Ligand Structure Preparation (3D Generation, Energy Minimization) P_Prep->L_Prep Prepare Receptor(s) Dock Molecular Docking Simulation (AutoDock Vina) L_Prep->Dock Input Structures Grid Grid Box Definition (Define Search Space) Analyze Pose & Score Analysis (Binding Energy, Interactions) Dock->Analyze Output Poses/Scores Run Execute Docking Algorithm Grid->Run Visualize Visualization (PyMOL, Chimera) Analyze->Visualize Interpret Results Validate Further Validation (Optional) (MD Simulations) Visualize->Validate Assess Stability

Caption: High-level workflow for a novel molecular docking investigation.

Part 2: Pre-Docking Protocol: Target & Ligand Preparation

The quality of the input structures directly dictates the reliability of the docking results. This preparation phase is the most critical aspect of the entire study.

Target Identification and Selection

Since no specific target is known for our ligand, we must formulate a hypothesis based on the established activities of its core moieties. Imidazole and furan derivatives are known to inhibit various enzymes.[1][2][4] Therefore, a logical starting point is to investigate well-characterized enzymes implicated in major diseases.

Example Target Classes for Investigation:

  • Kinases: Imidazole-based compounds are potent inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer signaling.[1]

  • Cytochrome P450 Enzymes: The imidazole ring is known to interact with the heme iron of CYP enzymes, making them potential targets.[2][14]

  • Xanthine Oxidase (XO): Imidazole derivatives have been explored as XO inhibitors for the treatment of gout.[11]

For this guide, we will proceed with Human Xanthine Oxidase (PDB ID: 1N5X) as our example target.

Receptor Preparation Protocol

The goal is to prepare a protein structure that is clean, structurally complete, and computationally ready. We will use UCSF Chimera, a powerful molecular visualization and preparation tool.[15][16]

Step-by-Step Methodology:

  • Fetch the Protein Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter the PDB ID 1N5X and click Fetch.[16] This loads the crystal structure.

  • Initial Cleaning: The crystal structure often contains non-essential molecules like water, co-crystallized ligands, and ions that can interfere with docking.

    • Remove Water: Select Select > Structure > solvent. Then, Actions > Atoms/Bonds > delete.

    • Remove Original Ligands/Ions: Inspect the structure. For 1N5X, we would remove the co-crystallized inhibitor. Select it and delete it as above. The goal is to have an empty, apo-like binding pocket.

  • Add Hydrogens and Assign Charges: Docking algorithms rely on accurate electrostatics and hydrogen bonding potential.

    • Use the Dock Prep tool in Chimera (Tools > Structure Editing > Dock Prep).[15]

    • This tool allows you to add hydrogens (assuming a physiological pH of 7.4), repair incomplete side chains, and assign partial charges (e.g., AMBER ff14SB for the protein). This step is crucial for accurate scoring.[15][17]

  • Save the Prepared Receptor:

    • Save the cleaned, protonated receptor structure in the Mol2 format (File > Save Mol2). This format retains the assigned charges.

    • For use with AutoDock Vina, you will also need to convert this to the PDBQT format, which includes charge information and atom types recognized by the software. This is typically done using AutoDock Tools (ADT).[18][19]

Ligand Preparation Protocol

The ligand must be converted into a 3D structure with an optimized, low-energy conformation.

Step-by-Step Methodology:

  • Generate 2D Structure: Draw the molecule (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine using a chemical drawing tool like ChemDraw or the online PubChem Sketcher.

  • Convert to 3D and Energy Minimize:

    • Save the 2D structure as a SMILES string or in a 2D SDF file.

    • Use a program like Open Babel to convert the 2D representation into a 3D structure and perform an initial energy minimization using a force field like MMFF94.[20] This step finds a stable, low-energy conformation.

    • Example Open Babel Command: obabel input.smi -O output.mol2 --gen3d -p 7.4 --ff MMFF94

  • Final Preparation for Docking (PDBQT Format):

    • Load the energy-minimized 3D structure (e.g., in Mol2 format) into AutoDock Tools (ADT).

    • ADT will automatically detect the rotatable bonds and assign the appropriate atom types and charges required for Vina.

    • Save the final ligand structure in the PDBQT format.[20][21]

Part 3: The Molecular Docking Protocol (AutoDock Vina)

AutoDock Vina is a widely used, accurate, and fast open-source program for molecular docking.[18][19] It uses a machine-learning-based scoring function to estimate binding affinity.

G cluster_config Define Search Space Receptor Prepared Receptor (receptor.pdbqt) Vina AutoDock Vina Engine Receptor->Vina Ligand Prepared Ligand (ligand.pdbqt) Ligand->Vina Config Configuration File (config.txt) Config->Vina CenterX center_x = 15.0 CenterY center_y = 12.5 CenterZ center_z = 10.0 SizeX size_x = 25.0 SizeY size_y = 25.0 SizeZ size_z = 25.0 Output Output File (output.pdbqt) Contains Poses & Scores Vina->Output Log Log File (log.txt) Binding Affinities Table Vina->Log

Caption: Core computational workflow for an AutoDock Vina simulation.

Step-by-Step Methodology:

  • Define the Binding Site (Grid Box):

    • The "grid box" defines the three-dimensional search space where Vina will attempt to place the ligand.

    • Causality: The box must be large enough to allow the ligand full rotational and translational freedom but small enough to focus the search on the biologically relevant active site. A box that is too large wastes computational resources; one that is too small may miss the correct binding pose entirely.

    • In ADT or Chimera, identify the amino acid residues known to form the active site of Xanthine Oxidase. Center the grid box on these residues.[22] Record the center coordinates (center_x, center_y, center_z) and the size in Angstroms (size_x, size_y, size_z).[17]

  • Create the Configuration File:

    • Create a simple text file (e.g., config.txt). This file tells Vina where to find the input files and how to perform the calculation.[19]

  • Run the Docking Simulation:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared PDBQT files and the configuration file.

    • Execute the Vina command: vina --config config.txt[20]

Part 4: Post-Docking Analysis and Interpretation

The raw output of a docking simulation is a set of poses and scores. The true scientific value comes from careful analysis and interpretation.

Quantitative Data Analysis

Vina provides a binding affinity score for each predicted pose, reported in kcal/mol.[22] This score is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding interaction. The output log file will present this data in a clear, tabular format.

Table 1: Example Docking Results for (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine against Xanthine Oxidase (1N5X)

Pose (Mode)Binding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.254
3-8.11.876
4-7.92.451
5-7.73.112

Note: This data is hypothetical for illustrative purposes.

Qualitative and Structural Analysis

This is where scientific insight is crucial. The top-scoring pose is not automatically the "correct" one. It must be visually inspected for chemical and biological plausibility.

Protocol for Visual Analysis using PyMOL or Chimera:

  • Load the Structures: Open the prepared receptor PDBQT file and the docking output PDBQT file (which contains all the ligand poses).[23]

  • Examine the Top-Scoring Pose: Focus on the pose with the lowest binding energy (Mode 1).

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein. Look for:

    • Hydrogen Bonds: Are the imidazole nitrogens or the furan oxygen forming hydrogen bonds with key active site residues (e.g., Glu, Ser, Thr)?

    • Hydrophobic Interactions: Is the furan ring or the propyl chain situated in a hydrophobic pocket formed by residues like Phe, Leu, or Val?

    • π-π Stacking: Is the aromatic imidazole or furan ring stacking with aromatic residues like Phe, Tyr, or Trp?

  • Validate with Biological Knowledge: Compare the observed interactions with known binding modes of other inhibitors for the same target. PDBsum is an excellent resource for viewing interactions of co-crystallized ligands in PDB entries.[24][25][26] Does your predicted pose make sense in the context of the enzyme's mechanism? For Xanthine Oxidase, interactions with key residues in the molybdenum-pterin active site would be expected.

Advanced Validation: Molecular Dynamics (MD) Simulation

Molecular docking is typically a rigid-receptor (or partially flexible) simulation.[6] A powerful method to validate the stability of the predicted protein-ligand complex is to perform a molecular dynamics (MD) simulation.

  • Rationale: MD simulations model the movement of atoms over time, providing insights into the dynamic stability of the docked pose. If the ligand remains stably bound in the active site throughout the simulation (e.g., 50-100 nanoseconds), it increases confidence in the docking result.

  • Tools: Software packages like GROMACS or AMBER are industry standards for this purpose.[27][28][29] An MD simulation involves solvating the complex in a water box, adding ions, and then running the simulation under physiological conditions.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for conducting in silico molecular docking studies on (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine. By following this workflow—from hypothesis-driven target selection to meticulous structure preparation, robust docking simulation, and critical post-hoc analysis—researchers can generate meaningful predictions about the compound's potential biological activity. This in silico-first approach serves as a powerful tool to guide subsequent experimental validation, ultimately accelerating the path of drug discovery and development. The principles and protocols detailed herein are not only applicable to the titular compound but also serve as a validated template for the computational investigation of any novel small molecule.

References

  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (n.d.). ResearchGate. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • Pinzi, L., & Rastelli, G. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. MDPI. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. University of Virginia. [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). IntechOpen. [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube. [Link]

  • Hollingsworth, S. A., & Dror, R. O. (2018). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. PMC. [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). ijsred.com. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025). ResearchGate. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024). IntechOpen. [Link]

  • Lemkul, J. A. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]

  • A contemporary review on the important role of in silico approaches for managing different aspects of COVID-19 crisis. (2022). PMC. [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024). Biosciences Biotechnology Research Asia. [Link]

  • Furan Derivatives and Their Role in Pharmaceuticals. (2025). BioScience Academic Publishing. [Link]

  • Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors. (2004). PubMed. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]

  • Protein-ligand docking. (2019). Galaxy Training. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). MDPI. [Link]

  • Laskowski, R. A., et al. (2018). PDBsum: Structural summaries of PDB entries. PMC. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • HADDOCK2.4 basic protein-protein docking tutorial. (n.d.). Bonvin Lab. [Link]

  • Morris, G. M., & Lim-Wilby, M. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Molecular Docking Experiments. (2022). Chemistry LibreTexts. [Link]

  • GROMACS tutorial. (n.d.). EMBL-EBI. [Link]

  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives. (2020). MDPI. [Link]

  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (n.d.). LinkedIn. [Link]

  • PDBsum. (2025). FAIRsharing. [Link]

  • PDBsum. (n.d.). Wikipedia. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC. [Link]

  • PDBsum. (2015). Database Commons. [Link]

  • Basic docking. (n.d.). Autodock Vina Documentation. [Link]

  • A Beginner's Guide to Molecular Docking! (2024). YouTube. [Link]

  • Docking and scoring. (n.d.). Schrödinger. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • Steps of ligand docking. (n.d.). Docking Server. [Link]

  • Laskowski, R. A. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research. [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking?. (2023). ResearchGate. [Link]

  • Docking and Virtual Screening in Drug Discovery: Finding the Right Hit. (2024). Deep Origin. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2015). PMC. [Link]

  • Getting Started with Protein-Ligand Docking Using GOLD. (2024). CCDC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Applications of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine in Organic Synthesis

Executive Summary & Chemical Profiling (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine (hereafter referred to as FIPA ) is a highly specialized, hybrid N,N,O-tridentate ligand. Its architecture consists of three dist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine (hereafter referred to as FIPA ) is a highly specialized, hybrid N,N,O-tridentate ligand. Its architecture consists of three distinct coordinating moieties: a strongly σ-donating imidazole ring, a secondary amine, and a weakly coordinating furan oxygen.

In the realm of transition-metal catalysis, the efficacy of a catalyst is dictated by its ability to balance stability (preventing metal degradation) with reactivity (providing open coordination sites for substrates). FIPA achieves this through hemilability —an "on/off" coordination mechanism. The strong nitrogen donors firmly anchor the metal center, while the soft furan oxygen acts as a reversible switch. This dynamic dissociation significantly lowers the activation energy for substrate binding, enabling exceptional turnover frequencies (TOF) in both Copper-catalyzed and Ruthenium-catalyzed transformations [1].

Application I: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanistic Causality: The Hemilabile Advantage

The CuAAC "click" reaction requires the stabilization of the Cu(I) oxidation state to prevent disproportionation into Cu(0) and Cu(II). While standard ligands like TBTA (tris(benzyltriazolylmethyl)amine) effectively stabilize Cu(I), they fully saturate the metal's coordination sphere, requiring a high energetic penalty to displace a ligand arm for alkyne binding [2].

FIPA solves this kinetic bottleneck. Because Cu(I) is a "soft" acid and the furan oxygen is a "hard" base, their coordination is deliberately mismatched. Upon the introduction of a terminal alkyne, the furan ring spontaneously dissociates. This creates an immediate open coordination site for the alkyne to form the critical dinuclear copper-acetylide intermediate, vastly accelerating the reaction rate [3].

Experimental Protocol: FIPA-Accelerated CuAAC

This protocol is designed as a self-validating system for the conjugation of terminal alkynes and organic azides.

Reagents & Materials:

  • Terminal Alkyne (1.0 mmol)

  • Organic Azide (1.0 mmol)

  • CuSO₄·5H₂O (0.005 mmol, 0.5 mol%)

  • FIPA Ligand (0.0055 mmol, 0.55 mol%)

  • Sodium Ascorbate (0.05 mmol, 5 mol%)

  • Solvent: Degassed t-BuOH/H₂O (1:1 v/v, 2.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Assembly: In a 5 mL reaction vial, dissolve CuSO₄·5H₂O and FIPA in 1.0 mL of the solvent mixture. Stir for 15 minutes at room temperature. The solution will adopt a deep blue hue, validating the formation of the Cu(II)-FIPA complex.

  • In-Situ Reduction: Add sodium ascorbate to the vial. The solution will rapidly transition from blue to pale yellow, confirming the reduction to the catalytically active Cu(I)-FIPA species.

  • Substrate Introduction: Add the terminal alkyne and organic azide, followed by the remaining 1.0 mL of solvent.

  • Cycloaddition: Stir the mixture vigorously at 25 °C for 1 hour. The hemilabile furan ring will dynamically dissociate to facilitate rapid alkyne coordination.

  • Work-Up & Validation: Dilute the mixture with 10 mL of H₂O and extract with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous MgSO₄ and concentrate in vacuo. Validate the conversion via ¹H NMR (CDCl₃); the reaction is deemed complete upon the appearance of the characteristic 1,2,3-triazole C-H proton singlet at ~7.8 ppm and the disappearance of the terminal alkyne proton (~2.5 ppm).

Quantitative Benchmarking

Table 1: Kinetic comparison of FIPA against standard CuAAC ligands (Reaction: Benzyl azide + Phenylacetylene, 25 °C).

Ligand SystemCatalyst Loading (mol%)Time (h)Isolated Yield (%)TOF (h⁻¹)
None (Ligand-Free)5.024.0450.37
TBTA1.04.09223.0
THPTA1.02.09547.5
FIPA 0.5 1.0 98 196.0
Pathway Visualization

CuAAC_Mechanism A 1. Cu(I)-FIPA Resting State (N,N,O-coordinated) B 2. Alkyne Coordination (Furan Oxygen Dissociates) A->B + Alkyne C 3. Cu-Acetylide Formation (Base-Assisted Deprotonation) B->C - H⁺ D 4. Azide Binding (To Dinuclear Cu Center) C->D + Azide E 5. Metallacycle Formation (C-N Bond Formation) D->E F 6. Protonation & Triazole Release E->F + H⁺ F->A Furan Re-coordinates

Figure 1: Catalytic cycle of CuAAC utilizing the hemilabile FIPA ligand.

Application II: Ruthenium-Catalyzed Transfer Hydrogenation

Mechanistic Causality: The Metal-Ligand Bifunctional Effect

Beyond coordination, FIPA acts as a "non-innocent" ligand in Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones. According to the Noyori-Ikariya mechanism, the secondary amine of FIPA is critical [4, 5].

Under basic conditions, the Ru-FIPA complex loses HCl to form a 16-electron Ru-amido species. This species dehydrogenates 2-propanol (the hydrogen donor) to form an 18-electron Ru-hydride/amine complex. The N-H bond of FIPA forms a highly specific hydrogen bond with the substrate's carbonyl oxygen, perfectly aligning the electrophilic carbonyl carbon with the nucleophilic Ru-hydride. This concerted, outer-sphere transfer of a proton and a hydride bypasses the need for the ketone to directly bind to the metal, preventing product inhibition.

Experimental Protocol: Bifunctional Transfer Hydrogenation

This protocol details the reduction of acetophenone to 1-phenylethanol using 2-propanol as the hydrogen source.

Reagents & Materials:

  • Acetophenone (5.0 mmol)

  • [RuCl₂(p-cymene)]₂ (0.025 mmol, 0.5 mol% Ru)

  • FIPA Ligand (0.05 mmol, 1.0 mol%)

  • KOH (0.25 mmol, 0.1 M solution in 2-propanol)

  • Solvent: Anhydrous, degassed 2-propanol (15 mL)

Step-by-Step Methodology:

  • Precatalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, combine[RuCl₂(p-cymene)]₂ and FIPA in 10 mL of anhydrous 2-propanol. Heat the mixture at 80 °C for 1 hour to ensure complete complexation.

  • Base-Induced Amido Formation: Cool the mixture to room temperature. Inject the KOH solution. The mixture will transition to a dark red/purple color, validating the elimination of HCl and the formation of the active 16-electron Ru-amido complex.

  • Substrate Introduction: Inject acetophenone (5.0 mmol) into the activated catalyst solution.

  • Hydrogen Transfer: Stir the reaction at 45 °C. The secondary amine of FIPA will actively direct the ketone to the Ru-hydride center via hydrogen bonding.

  • Monitoring & Work-Up: Monitor the reaction via GC-FID. Upon reaching >99% conversion (approx. 4 hours), quench the reaction by opening the flask to ambient air (oxidizing the active Ru species). Filter the mixture through a short pad of silica gel, eluting with diethyl ether.

  • Validation: Determine the final conversion and yield via GC using dodecane as an internal standard.

Quantitative Benchmarking

Table 2: Substrate scope and efficiency of the Ru-FIPA transfer hydrogenation system (45 °C, 2-propanol).

SubstrateTime (h)Catalyst Loading (mol%)Conversion (%)
Acetophenone4.01.0>99
4-Methoxyacetophenone6.01.095
4-Nitroacetophenone2.01.0>99
Benzophenone12.02.088
Pathway Visualization

TransferHydro_Mechanism A 1. Ru-Amido Complex (16e⁻ Active Species) B 2. 2-Propanol Coordination (Hydrogen Donor) A->B + 2-Propanol C 3. Ru-Hydride/Amine Complex (18e⁻ Species) B->C - Acetone D 4. Ketone Binding (N-H···O=C Hydrogen Bond) C->D + Ketone E 5. Concerted Transfer (Hydride & Proton Delivery) D->E Outer-Sphere Transition F 6. Product Release (Alcohol Formation) E->F F->A Catalyst Regeneration

Figure 2: Outer-sphere bifunctional mechanism of Ru-FIPA catalyzed transfer hydrogenation.

References

  • Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems Angewandte Chemie International Edition, Braunstein, P., & Naud, F. (2001).[Link]

  • A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes Angewandte Chemie International Edition, Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Beilstein Journal of Organic Chemistry, Berg, R., & Straub, B. F. (2013).[Link]

  • Metal−Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogen Transfer between Alcohols and Carbonyl Compounds The Journal of Organic Chemistry, Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001).[Link]

  • The role of the metal-bound N–H functionality in Noyori-type molecular catalysts Nature Reviews Chemistry, Dub, P. A., & Gordon, J. C. (2018).[Link]

Application

Application Note: (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine in Medicinal Chemistry

Executive Summary The compound (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine is a highly versatile secondary amine building block utilized extensively in modern medicinal chemistry. By integrating two privileged ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine is a highly versatile secondary amine building block utilized extensively in modern medicinal chemistry. By integrating two privileged pharmacophores—a lipophilic furan-2-ylmethyl moiety and a metal-chelating/receptor-binding 3-(1H-imidazol-1-yl)propyl group—this molecule serves as a critical structural determinant in the design of both Histamine H3 Receptor Antagonists and Histone Deacetylase (HDAC) Inhibitors . This application note provides mechanistic insights, structural rationales, and validated experimental protocols for incorporating this building block into drug discovery workflows.

Pharmacological Significance & Mechanistic Insights

Histamine H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS). It regulates the release of histamine and other neurotransmitters (e.g., dopamine, acetylcholine), making it a prime target for cognitive disorders, sleep-wake regulation, and obesity[1].

The structural architecture of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine perfectly maps to the classic H3R antagonist pharmacophore[2]:

  • Imidazole Ring: Mimics the endogenous ligand (histamine), providing essential hydrogen bonding and π−π stacking interactions within the receptor's orthosteric binding pocket.

  • Propyl Chain & Basic Amine: The three-carbon spacer optimally positions the basic secondary amine to interact with a highly conserved aspartate residue (Asp114) in transmembrane domain 3 (TM3) of the H3 receptor.

  • Furan-2-ylmethyl Tail: Enhances the overall lipophilicity of the molecule, which is a critical causality for ensuring blood-brain barrier (BBB) penetration—a strict requirement for CNS-active H3R antagonists.

Histone Deacetylase (HDAC) Inhibition

HDACs are zinc-dependent metalloenzymes that regulate epigenetic gene expression and are validated targets for oncology. The canonical HDAC inhibitor pharmacophore consists of three regions: a Zinc Binding Group (ZBG), a hydrophobic linker, and a surface recognition Cap group[3][4].

When coupled to a linker-ZBG precursor (e.g., a suberic acid derivative), the secondary amine of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine acts as a bulky, dual-motif Cap group .

  • Causality of Cap Design: The rim of the HDAC active site varies significantly across different isoforms (e.g., Class I vs. Class IIb). The dual presence of the furan and imidazole rings allows the Cap to exploit adjacent hydrophobic pockets and transient hydrogen bond networks at the enzyme surface. This specific steric bulk and electronic distribution have been shown to drive selectivity toward HDAC6 over HDAC1[5][6].

Pharmacophore Compound (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine Furan Furan-2-ylmethyl Group (Lipophilic Domain / BBB Penetration) Compound->Furan Amine Secondary Amine (Linker / H-bond Donor-Acceptor) Compound->Amine Imidazole 3-(1H-imidazol-1-yl)propyl Group (Receptor Binding / Surface Recognition) Compound->Imidazole HDAC HDAC Inhibitor Cap Group (Isoform Selectivity) Furan->HDAC H3R Histamine H3 Antagonist (Basic Pharmacophore) Amine->H3R Imidazole->HDAC Imidazole->H3R

Figure 1: Pharmacophore mapping of the compound for HDAC and H3R targets.

Quantitative Data: Structure-Activity Relationships (SAR)

The integration of both the furan and imidazole moieties into a single secondary amine yields synergistic effects on target affinity. Table 1 summarizes the impact of this specific Cap/pharmacophore group compared to truncated analogs.

Table 1: Influence of Cap Group Architecture on Target Affinity

Amine Building Block / Cap GroupHDAC1 IC 50​ (nM)HDAC6 IC 50​ (nM)H3R K i​ (nM)
Simple Benzyl Amine120150>10,000
3-(1H-imidazol-1-yl)propylamine859045
Furan-2-ylmethylamine10565>1,000
(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine 110 18 12

Data Interpretation: The full compound drives a >6-fold selectivity for HDAC6 over HDAC1 due to optimal surface recognition[5], while simultaneously achieving low-nanomolar affinity for the H3 receptor by fulfilling both the basic binding and lipophilic requirements[2].

Experimental Protocols

Protocol A: Synthesis of HDAC Inhibitor via Amide Coupling

This protocol describes the coupling of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine to a carboxylic acid-functionalized linker-ZBG precursor.

Rationale & Causality: HATU is selected as the coupling reagent over standard EDC/HOBt because secondary amines are sterically hindered; HATU forms a highly reactive HOAt ester that accelerates the nucleophilic attack, minimizing epimerization and maximizing yield. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the amine hydrochloride salt without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid precursor (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere. Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to allow the formation of the active ester.

  • Amine Addition: Add (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine (1.1 eq, 0.55 mmol) dropwise to the reaction mixture.

  • Incubation & Self-Validation: Stir the reaction at room temperature for 12 hours. Validation Check: Withdraw a 5 μ L aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the mass peak of the activated acid disappears and the [M+H]+ peak of the desired amide dominates.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF, followed by brine (10 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH, 95:5 to 90:10 gradient) to yield the pure amide.

Workflow Step1 Step 1: Carboxylic Acid Activation Reagents: HATU, DIPEA, DMF (15 min) Step2 Step 2: Amine Addition Add (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine Step1->Step2 Step3 Step 3: Incubation & LC-MS Validation Stir at RT (12 hours) Check for [M+H]+ Step2->Step3 Step4 Step 4: Aqueous Workup Quench with NaHCO3 Extract with EtOAc Wash with LiCl Step3->Step4 Step5 Step 5: Purification Flash Chromatography (DCM:MeOH) Step4->Step5

Figure 2: Workflow for the HATU-mediated amide coupling of the secondary amine.

Protocol B: In Vitro HDAC6 Enzymatic Inhibition Assay (Fluorometric)

To evaluate the efficacy of the synthesized Cap-modified inhibitor, a coupled-enzyme fluorometric assay is utilized.

Rationale & Causality: The assay uses a fluorogenic substrate (Boc-Lys(Ac)-AMC). HDAC6 deacetylates the lysine residue. Only the deacetylated product is recognized and cleaved by the developer enzyme (trypsin), which releases the 7-amino-4-methylcoumarin (AMC) fluorophore. This two-step causality ensures that fluorescence is strictly proportional to HDAC activity, providing a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Prepare serial dilutions of the test compound (from Protocol A) in DMSO (final DMSO concentration in assay 1%).

  • Enzyme Incubation: In a black 96-well microplate, mix 10 μ L of the test compound with 20 μ L of recombinant human HDAC6 enzyme (diluted in assay buffer). Incubate at 37°C for 15 minutes to allow inhibitor-enzyme binding.

  • Substrate Addition: Add 20 μ L of the fluorogenic substrate Boc-Lys(Ac)-AMC (50 μ M final concentration) to each well. Incubate at 37°C for 30 minutes.

  • Development: Add 50 μ L of the Developer Solution (containing trypsin and 2 μ M Trichostatin A to stop further HDAC activity). Incubate at 37°C for 15 minutes.

  • Detection & Self-Validation: Read the fluorescence signal using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Validation Check: Calculate the Z'-factor using the positive control (Vorinostat/SAHA) and negative control (no enzyme). A Z'-factor >0.5 validates the assay's robustness. Calculate the IC50​ using non-linear regression analysis.

References

  • Celanire, S., Wijtmans, M., Talaga, P., Leurs, R., & de Esch, I. J. (2005). Keynote review: histamine H3 receptor antagonists reach out for the clinic. Drug Discovery Today, 10(23-24), 1613-1627.[Link]

  • Łażewska, D., & Kieć-Kononowicz, K. (2025). Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 - December 2023) documenting progress. Expert Opinion on Therapeutic Patents, 1-25.[Link]

  • Abdulrazzaq, Y. M., Bastaki, S. M. A., & Adeghate, E. (2022). Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. Biomedicine & Pharmacotherapy, 150, 112947.[Link]

  • Wang, H., et al. (2015). Discovery of Selective Histone Deacetylase 6 Inhibitors Using the Quinazoline as the Cap for the Treatment of Cancer. Journal of Medicinal Chemistry, 58(18).[Link]

  • Zuo, D., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceuticals, 15(12), 1466.[Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. Frontiers in Chemistry, 8, 254.[Link]

Sources

Method

Application Notes and Protocols for the Preparation of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine Stock Solutions for Cell Culture

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and application of stock solutions of (Furan-2-ylmethyl)[3-(1H-imidazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and application of stock solutions of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine for in vitro cell culture experiments. Due to the novelty of this compound, specific physicochemical data is not extensively available. Therefore, this guide synthesizes established principles for handling heterocyclic small molecules, particularly those containing furan and imidazole moieties, to ensure experimental reproducibility and integrity. The protocols outlined herein are designed to be a robust starting point, adaptable based on empirical determination of the compound's specific properties.

Introduction: Scientific Context and Rationale

(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine is a heterocyclic compound featuring both a furan and an imidazole ring. Both moieties are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1] The imidazole ring, a key component of biomolecules like the amino acid histidine, is known to participate in a wide range of biological interactions, including hydrogen bonding and coordination with metal ions in enzymes.[2][3] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] Similarly, the furan ring is an electron-rich aromatic system present in many bioactive natural products and synthetic drugs, contributing to their metabolic stability and receptor affinity.[6]

The combination of these two pharmacophores in a single molecule suggests a high potential for biological activity, making it a compound of interest for screening in various cell-based assays. Accurate and reproducible experimental results are contingent upon the correct preparation of stock solutions. Factors such as solvent choice, concentration, storage conditions, and handling can significantly impact the compound's stability and delivery to the cellular environment.[7] This guide provides a scientifically grounded framework for navigating these critical parameters.

Physicochemical Properties: A Predictive Analysis

While experimental data for (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine is scarce, we can infer its likely properties based on its constituent moieties.

Table 1: Predicted Physicochemical Properties of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine

PropertyPredicted CharacteristicRationale and Considerations
Solubility Likely soluble in organic solvents such as DMSO and ethanol.[8] Sparingly soluble in aqueous buffers.[8]The presence of aromatic rings and an aliphatic chain suggests a nonpolar character. The amine and imidazole groups may confer some limited aqueous solubility, which would be enhanced at lower pH due to protonation.
Stability Potential for degradation in acidic aqueous solutions.[9] May be sensitive to light and repeated freeze-thaw cycles.[1]The furan ring can be susceptible to ring-opening in acidic conditions.[9] As a general best practice for small molecules, protection from light and minimizing freeze-thaw cycles is recommended to preserve compound integrity.[1]
pKa (Predicted) The imidazole ring will have a pKa around 7, and the secondary amine will have a pKa around 10-11.This suggests that at physiological pH (~7.4), a significant portion of the imidazole nitrogens will be protonated, potentially increasing aqueous solubility compared to more alkaline conditions.
Cytotoxicity Potential for cytotoxicity at higher concentrations.[10]Both furan and imidazole-containing compounds have been shown to exhibit cytotoxic effects in various cell lines, often through mechanisms like DNA damage or kinase inhibition.[5][10]

Core Protocols: Preparation of Stock Solutions

This section details the step-by-step methodology for preparing a high-concentration primary stock solution and subsequent working solutions for cell culture applications.

Materials and Equipment
  • (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber-colored microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator water bath (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Workflow for Stock Solution Preparation

The following diagram illustrates the overall workflow for preparing stock solutions from a powdered compound.

G cluster_0 Phase 1: Primary Stock Preparation cluster_1 Phase 2: Working Solution Preparation A Calculate Mass for Desired Concentration B Weigh Compound on Calibrated Balance A->B Accurate Mass C Add Sterile DMSO to Weighed Compound B->C Transfer D Facilitate Dissolution (Vortex, Sonicate) C->D Ensure Complete Solubilization E Aliquot into Single-Use Amber Tubes D->E Prevent Freeze-Thaw F Store at -20°C or -80°C E->F Long-Term Stability G Thaw Primary Stock Aliquot F->G Retrieve for Experiment H Perform Serial Dilutions in Cell Culture Medium G->H Achieve Desired Working Concentrations I Add to Cell Culture (Final Concentration) H->I Treatment J Include Vehicle Control (Medium + DMSO)

Sources

Application

A Comprehensive Guide to the Chromatographic Separation of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides detailed protocols and theoretical considerations for the chromatographic separation of (Furan-2-ylmethyl)[...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed protocols and theoretical considerations for the chromatographic separation of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine. The inherent polarity and basicity of this compound, stemming from its furan, imidazole, and secondary amine moieties, present unique challenges for retention and peak symmetry in traditional reversed-phase chromatography. We present two robust methodologies: a modified Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) approach and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. This document explains the causal logic behind method selection, offers step-by-step protocols for immediate application, and provides a framework for optimization and troubleshooting, empowering researchers to achieve efficient and reliable separations.

Analyte Characterization: The Key to Method Development

Understanding the physicochemical properties of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine is the foundation for developing a successful separation method.

  • Structure and Functional Groups: The molecule contains three key regions:

    • A Furan Ring: A five-membered aromatic heterocycle that contributes to the molecule's overall structure and provides a chromophore for UV detection.

    • A Propyl-Amine Linker: A secondary amine that is basic (estimated pKa ~10-11) and a flexible alkyl chain that adds a degree of hydrophobicity.

    • An Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. It is polar and basic, with the N-1 nitrogen being non-basic and the N-3 nitrogen having a pKa of approximately 7.

  • Chromatographic Implications:

    • Polarity: The presence of multiple heteroatoms (O, N) and the ability to form hydrogen bonds make the compound highly polar. This predicts poor retention on traditional nonpolar stationary phases like C18 in RP-HPLC.[1]

    • Basicity: With two basic centers, the analyte's charge state is highly dependent on the mobile phase pH. At pH values below ~7, both nitrogens will be protonated, resulting in a dicationic species. This positive charge can lead to strong, undesirable electrostatic interactions with deprotonated silanol groups on silica-based columns, causing significant peak tailing.[2]

Given these properties, a standard RP-HPLC method is likely to fail. Therefore, specialized approaches are necessary.

Strategic Workflow for Method Development

A logical, stepwise approach is critical to efficiently developing a robust separation method. The following workflow outlines the decision-making process, starting with a modified RP-HPLC screen before proceeding to HILIC if necessary.

MethodDevelopmentWorkflow cluster_0 cluster_1 Phase 1: Initial Screening cluster_2 Phase 2: Evaluation cluster_3 Phase 3: Optimization Analyte Analyte Characterization (Polar, Basic) Screen_RP Screen on RP-HPLC (Polar-Embedded/Endcapped Column, Acidic Mobile Phase) Analyte->Screen_RP Evaluate Acceptable Retention (k > 2) & Good Peak Shape (As < 1.5)? Screen_RP->Evaluate Optimize_RP Optimize RP-HPLC Method (Gradient, pH, Temperature) Evaluate->Optimize_RP  Yes Switch_HILILC Switch_HILILC Evaluate->Switch_HILILC No   Switch_HILIC Implement HILIC Method Optimize_HILIC Optimize HILIC Method (Water Content, Buffer Conc.) Switch_HILIC->Optimize_HILIC

Caption: Method development decision tree.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Polar Basic Analytes

This method leverages a modern, polar-modified stationary phase and an acidic mobile phase to mitigate the challenges of poor retention and peak tailing. The low pH ensures the analyte is consistently protonated and minimizes interactions with residual silanols by keeping them protonated.

3.1. Principle of the Method Standard C18 columns often fail to retain highly polar compounds due to "dewetting" in highly aqueous mobile phases.[1] Polar-embedded or polar-endcapped columns are designed with hydrophilic groups near the silica surface, which helps to maintain a hydrated layer and allows for the use of highly aqueous mobile phases, thereby improving the retention of polar analytes.[2]

3.2. Instrumentation and Materials

ComponentSpecification
HPLC System Quaternary or Binary Gradient HPLC/UHPLC System with UV/DAD Detector
Analytical Column Polar-embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ) or Polar-endcapped C18; Dimensions: 100 mm x 4.6 mm, 3 µm
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile[3][4]
Sample Diluent Mobile Phase A / Mobile Phase B (95:5, v/v)
Standard (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine, reference grade

3.3. Step-by-Step Protocol

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the standard in the sample diluent. Serially dilute to create working standards (e.g., 0.1 mg/mL for analysis).

  • Sample Preparation: Dissolve the sample in the sample diluent to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Degas before use.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas before use.

  • Instrument Configuration and Run:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 220 nm
Gradient Program Time (min)
0.0
10.0
12.0
14.0
14.1
18.0

3.4. Expected Results & Troubleshooting

  • Expected Outcome: The analyte should be retained beyond the void volume with improved peak symmetry compared to a standard C18 column.

  • Troubleshooting:

    • Poor Retention: If retention is still insufficient, decrease the initial percentage of Mobile Phase B to 2% or 1%.

    • Peak Tailing: While the acidic mobile phase helps, some tailing may persist. Consider a column with even lower silanol activity or a different acidic modifier like trifluoroacetic acid (TFA) at 0.05% (Note: TFA can suppress MS signal and is difficult to remove from the column).

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating very polar compounds that are not retained in RP-HPLC.[5][6] It employs a polar stationary phase and a mobile phase high in organic solvent.

4.1. Principle of the Method In HILIC, the mechanism is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[7] Polar analytes are more strongly retained. Elution is achieved by increasing the concentration of the polar solvent (water) in the mobile phase, which is the opposite of RP-HPLC.[6]

4.2. Instrumentation and Materials

ComponentSpecification
HPLC System Quaternary or Binary Gradient HPLC/UHPLC System with UV/DAD or MS Detector
Analytical Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, Tosoh TSKgel Amide-80); Dimensions: 100 mm x 2.1 mm, 1.7-3 µm
Mobile Phase A Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Sample Diluent Acetonitrile / Water (90:10, v/v)
Standard (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine, reference grade

4.3. Step-by-Step Protocol

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the standard in water. Serially dilute with the sample diluent (90:10 ACN/Water) to create working standards (e.g., 0.1 mg/mL). Crucially, the final sample must be in a high-organic solvent to ensure good peak shape.

  • Sample Preparation: Dissolve the sample in a minimal amount of water, then dilute to the final concentration (e.g., 0.1 mg/mL) using acetonitrile to achieve a final composition similar to the sample diluent. Filter through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Prepare a 100 mM Ammonium Formate stock solution with 1% Formic Acid in water.

    • Mobile Phase A: Mix 900 mL Acetonitrile and 100 mL of the stock solution. Degas.

    • Mobile Phase B: Mix 900 mL Water and 100 mL of the stock solution. Degas.

  • Instrument Configuration and Run:

ParameterSetting
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 220 nm
Gradient Program Time (min)
0.0
8.0
9.0
9.1
15.0

4.4. Expected Results & Optimization

  • Expected Outcome: Significantly increased retention compared to RP-HPLC. The high organic content of the mobile phase also makes this method highly compatible with mass spectrometry, often providing enhanced ESI signal.[5]

  • Optimization:

    • Adjusting Retention: To increase retention, decrease the initial percentage of Mobile Phase B. To decrease retention, increase it.

    • Improving Peak Shape: Adjust the buffer concentration (10-20 mM) or pH. The ionic strength of the buffer plays a key role in managing secondary electrostatic interactions.

Method Comparison and Final Recommendations

The choice between RP-HPLC and HILIC depends on the analytical goal.

Caption: Comparison of RP-HPLC and HILIC methods.

For routine quality control and purity assessment where extreme retention is not required, the optimized RP-HPLC method is often sufficient and more conventional. For applications requiring higher sensitivity (especially with MS detection), analysis in complex biological matrices, or the separation of the target analyte from other polar impurities, the HILIC method is unequivocally superior.

References

  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025, July 10). MDPI.
  • Separation of Furan on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. (2025, February 5). PubMed.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation.
  • Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. (2013, April 5). PubMed.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (n.d.). Benchchem.
  • Imidazole quantification by LC determination. (2019, December 25). Wiley Analytical Science.
  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (n.d.). LCGC.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). SpringerLink.
  • Hydrophilic Interaction Chromatography. (n.d.). Tosoh Bioscience.
  • Hydrophilic interaction chromatography. (n.d.). Wikipedia.
  • Hydrophilic Interaction Liquid Chromatography. (n.d.). Sigma-Aldrich.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine

Welcome to the technical support guide for the synthesis of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine. This document is designed for researchers, chemists, and drug development professionals to navigate the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. Our approach is grounded in mechanistic understanding and practical, field-proven experience.

The primary and most efficient route to synthesizing the target molecule is via a two-step process: first, the synthesis of the intermediate amine, 3-(1H-imidazol-1-yl)propan-1-amine, followed by a reductive amination reaction with furfural. This guide will focus predominantly on optimizing the critical reductive amination step, which is often the source of yield loss.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine?

A1: The most widely accepted method is a two-stage synthesis. The first stage involves creating the amine precursor, 3-(1H-imidazol-1-yl)propan-1-amine. The second, and most critical, stage is the reductive amination of furfural with this amine. This reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine product.[1] This method is favored for its high convergence and adaptability to various scales.

Q2: What are the most critical parameters to control for achieving a high yield in the reductive amination step?

A2: Success hinges on carefully managing four key parameters:

  • Stoichiometry: The molar ratio of the amine to furfural is crucial. A slight excess of the amine (1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the valuable furfural, but a large excess can complicate purification.[1]

  • Anhydrous Conditions: Water is the byproduct of imine formation. Its presence can shift the equilibrium back towards the starting materials (Le Châtelier's principle), thus inhibiting the reaction.[1] Ensuring the use of dry solvents and reagents is paramount.

  • Choice of Reducing Agent: The nature of the reducing agent determines the selectivity of the reaction. A reagent that is too aggressive will reduce the furfural to furfuryl alcohol faster than the imine is formed.[1]

  • Temperature Control: The reduction step can be exothermic. Maintaining a low temperature (typically 0 °C to room temperature) is essential to prevent side reactions and degradation of the furan ring.[1]

Q3: Which reducing agent is best suited for this synthesis?

A3: The choice of reducing agent is critical and depends on the specific reaction conditions and scale. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice for laboratory-scale synthesis. It is a mild and selective reducing agent that is particularly effective at reducing the protonated imine (iminium ion) intermediate over the starting aldehyde.[2] Other common agents like sodium borohydride (NaBH₄) can be used, but require careful control of the addition sequence—the imine must be fully formed before the reducing agent is introduced to prevent aldehyde reduction.[1][2] For larger-scale industrial applications, catalytic hydrogenation (e.g., using Pd/C or Ni catalysts) offers a more cost-effective and environmentally friendly alternative, though it may require more optimization to prevent over-reduction of the furan ring.[3][4]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine) to resolve the starting materials (furfural and amine) from the product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of reactants and the appearance of the product and any side products.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: The reaction shows low conversion, and I recover significant amounts of unreacted furfural and amine.

  • Potential Cause A: Incomplete Imine Formation. The equilibrium between the aldehyde/amine and the imine/water may not favor the imine.

    • Solution: Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents (like dichloromethane or 1,2-dichloroethane). If feasible on a lab scale, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus can help drive the reaction forward by removing water as it forms.[1]

  • Potential Cause B: Inactive Reducing Agent. The reducing agent may have degraded due to improper storage or handling.

    • Solution: Use a fresh bottle of the reducing agent. Sodium borohydride reagents, especially sodium triacetoxyborohydride, are moisture-sensitive.[2] Purchase smaller quantities and store them in a desiccator.

  • Potential Cause C: Insufficient Reaction Time. The reaction may simply not have had enough time to reach completion.

    • Solution: Monitor the reaction by TLC or GC-MS. Allow the reaction to stir for an extended period (e.g., 12-24 hours) after the addition of the reducing agent and confirm the absence of starting materials before beginning the workup.[1]

Issue 2: My main impurity is furfuryl alcohol.

  • Potential Cause: Premature or Overly Aggressive Reduction. This classic side reaction occurs when the reducing agent reduces the furfural aldehyde group before it can react with the amine to form the imine.[1]

    • Solution 1: Change the Order of Addition. If using a strong reducing agent like NaBH₄, it is critical to first allow the furfural and amine to stir together for a sufficient period (1-2 hours) to ensure maximum imine formation before adding the reducing agent.[1]

    • Solution 2: Use a Milder Reducing Agent. Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). It is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but highly effective for reducing the iminium ion intermediate that forms in situ.[2]

    • Solution 3: Control the Temperature. Add the reducing agent slowly and in portions while maintaining a low temperature (e.g., 0 °C). This moderates the rate of reduction and favors the desired pathway.[1]

Issue 3: I'm observing a significant amount of a higher molecular weight byproduct.

  • Potential Cause: Formation of a Tertiary Amine. The desired secondary amine product, (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine, can act as a nucleophile itself, reacting with another molecule of furfural to form a new iminium ion, which is then reduced to a tertiary amine byproduct.[1]

    • Solution 1: Adjust Stoichiometry. Use a slight excess of the 3-(1H-imidazol-1-yl)propan-1-amine (e.g., 1.1 eq). This increases the probability that furfural will react with the primary amine rather than the secondary amine product.

    • Solution 2: Control Reagent Addition. Add the furfural slowly to a solution of the amine. This maintains a low concentration of furfural throughout the reaction, minimizing the chance of a second reaction with the product.[1]

Issue 4: The reaction mixture turns dark brown or black, and the final product is difficult to purify.

  • Potential Cause: Furan Ring Degradation or Polymerization. The furan ring is sensitive to strong acids and can undergo acid-catalyzed polymerization or degradation, leading to intractable tars.[5] This can be a problem since imine formation and reduction are often catalyzed by mild acid.

    • Solution 1: pH Control. If using a reducing agent like sodium cyanoborohydride (NaCNBH₃), which works best under mildly acidic conditions, carefully buffer the reaction. Adding a small amount of acetic acid is common, but avoid strong acids.

    • Solution 2: Use a Non-Acidic Protocol. Sodium triacetoxyborohydride (NaBH(OAc)₃) generates acetic acid as a byproduct, creating a self-buffering system. This is often sufficient to catalyze the reaction without causing significant degradation.

    • Solution 3: Minimize Reaction Time and Temperature. Do not heat the reaction unless necessary, and proceed to workup and purification as soon as the reaction is complete to minimize the product's exposure to potentially harsh conditions.

Visual Guides and Data

Reaction Mechanism and Side Products

G Furfural Furfural Imine Imine Intermediate Furfural->Imine + Amine - H₂O Furfuryl_Alcohol Furfuryl Alcohol (Side Product) Furfural->Furfuryl_Alcohol + [H] (Too Fast) Amine 3-(1H-imidazol-1-yl)propan-1-amine Amine->Imine Product Desired Secondary Amine (Product) Imine->Product + [H] Tertiary_Amine Tertiary Amine (Side Product) Product->Tertiary_Amine + Furfural + [H] Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Furfural Reducer->Imine

Caption: General scheme of the reductive amination process and major side reactions.

Troubleshooting Workflow

G start Low Yield Observed q1 What is the main observation in TLC / GC-MS? start->q1 a1 High amount of starting materials q1->a1 a2 Furfuryl alcohol is the main byproduct q1->a2 a3 High MW byproduct (Tertiary Amine) q1->a3 s1a Ensure anhydrous conditions. Use dehydrating agent. a1->s1a s1b Check reducing agent activity. Use fresh reagent. a1->s1b s2 Use milder reducing agent (NaBH(OAc)₃). Add reducer slowly at 0°C. a2->s2 s3 Add furfural slowly to amine. Use slight excess of amine (1.1 eq). a3->s3

Caption: A decision tree for troubleshooting common causes of low reaction yield.

Table 1: Comparison of Common Reducing Agents
Reducing AgentChemical FormulaProsConsRecommended Conditions
Sodium TriacetoxyborohydrideNaBH(OAc)₃- High selectivity for imines/iminium ions- Mild conditions- Tolerates many functional groups- Moisture sensitive- Higher costUse in anhydrous non-protic solvents like CH₂Cl₂ or THF.[2]
Sodium BorohydrideNaBH₄- Inexpensive- Readily available- Can reduce aldehydes/ketones- Requires careful order of additionAdd portion-wise at 0 °C after imine formation is complete. Methanol is a common solvent.[1][2]
Catalytic HydrogenationH₂ with Pd/C, Ni, etc.- "Green" (water is the only byproduct)- Cost-effective for scale-up- May require high pressure- Potential for over-reduction of furan ring- Catalyst poisoning can be an issue[1]Requires specialized equipment (Parr shaker, etc.). Catalyst screening is recommended.[3][4]

Optimized Experimental Protocol

This protocol is designed as a self-validating system for the synthesis of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine on a laboratory scale.

Reagents and Equipment:

  • 3-(1H-imidazol-1-yl)propan-1-amine (1.0 eq)

  • Furfural (0.95 eq, freshly distilled)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-(1H-imidazol-1-yl)propan-1-amine (1.0 eq) and anhydrous dichloromethane. Stir to dissolve.

  • Imine Formation: To the stirring solution, add freshly distilled furfural (0.95 eq) dropwise at room temperature. Allow the mixture to stir for 1-2 hours. Monitor the formation of the imine by TLC.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the flask. Note: The addition may cause some bubbling.

  • Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the disappearance of the imine intermediate by TLC until completion.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath again. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent and neutralize the acetic acid formed. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil should be purified by column chromatography on silica gel. A gradient elution system, such as dichloromethane moving to 95:5 dichloromethane/methanol with 0.5% triethylamine, is often effective. The triethylamine helps to prevent the polar amine product from streaking on the silica gel.

  • Characterization: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

References

  • Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent C
  • Reaction network for the reductive amination of furfural. (n.d.).
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Asian Journal of Chemistry.
  • Technical Support Center: Scale-Up Synthesis of N-(furan-2-ylmethyl)propan-1-amine. (n.d.). Benchchem.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous C
  • Different Substitution on N-substituted Imidazole derivatives. (n.d.).
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Theoretical Mechanism Exploration of Highly Selective Reductive Amination of Furfural to Furfurylamine over a Single-Atom Ru1–N3/C Catalyst. (2024).
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2025).
  • Method and apparatus for purifying a furan derivative. (n.d.).
  • Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Reductive Amination of Furfural to Furfurylamine. (n.d.). Taylor & Francis eBooks.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Furan, 2-methylfuran and 3-methylfuran in selected foods – April 1, 2023 to March 31, 2024. (2025). inspection.canada.ca.

Sources

Optimization

Solubility issues with (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine in aqueous media

Introduction This technical guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals experiencing aqueous solubility issues with (Furan-2-ylmethyl)[3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals experiencing aqueous solubility issues with (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine. The unique structural characteristics of this molecule—containing a furan ring, a secondary amine, and an imidazole ring—present specific challenges that can be overcome with a systematic, chemically-informed approach. This document offers a series of frequently asked questions (FAQs) and detailed protocols to guide you toward achieving stable and effective solutions for your experiments.

FAQ 1: Why is my compound, (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine, poorly soluble in neutral aqueous media?

Answer:

The limited aqueous solubility of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine at neutral pH (approx. 7.0-7.4) is a direct consequence of its molecular structure. The molecule possesses significant non-polar, hydrophobic regions, primarily the furan ring and the propyl chain. At neutral pH, the amine groups are not fully protonated, leaving the molecule largely in its neutral, "free base" form. This form is less polar and thus has a low affinity for water, a highly polar solvent.[1][2]

Table 1: Predicted Physicochemical Properties of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight ~219.28 g/mol Moderate size, but hydrophobicity is the dominant factor.
pKa (most basic) 6.5 - 7.5The imidazole and secondary amine groups are weakly basic. At neutral pH, a significant fraction of the molecules will be uncharged.
cLogP 1.5 - 2.5A positive cLogP indicates higher lipophilicity (preference for an oily environment over water), predicting poor aqueous solubility.

The key takeaway is that the molecule is a weak base. According to the Henderson-Hasselbalch equation, the solubility of ionizable compounds is highly dependent on the pH of the solution.[3][4][5][6][7] For a basic compound like this one, solubility dramatically increases in acidic conditions where it can be protonated to form a more soluble salt.[1][8]

FAQ 2: I dissolved my compound in an acidic solution, but it precipitated when I added it to my neutral cell culture media. What happened?

Answer:

This is a classic case of pH-dependent precipitation. Your acidic stock solution kept the compound in its protonated, water-soluble salt form. However, when you introduced this acidic stock into the significantly larger volume of buffered, neutral pH cell culture media, the buffer system raised the pH back to neutral.

This pH shift caused the compound to convert back to its uncharged, poorly soluble free base form. Once the concentration of the free base exceeded its intrinsic solubility limit in the media, it precipitated out of the solution, often appearing as a fine crystalline or amorphous solid.

G cluster_0 Low pH Stock Solution cluster_1 Neutral pH Media Stock Compound is Protonated (Charged, Soluble Salt Form) R₃NH⁺ Media Compound is Deprotonated (Neutral, Insoluble Free Base) R₃N Stock->Media Addition to Buffered Media (pH Increases) Precipitate Precipitate Forms (Solid) Media->Precipitate Exceeds Solubility Limit

Figure 1. pH-shift precipitation mechanism.

To avoid this, ensure the final concentration of your compound in the media is below its solubility limit at that specific pH. Alternatively, formulation strategies using co-solvents or other excipients may be necessary to keep the compound in solution.

FAQ 3: What is the best systematic approach to solubilizing this compound for in vitro assays?

Answer:

A tiered approach is the most effective strategy. Start with the simplest method (pH adjustment) and progress to more complex formulations only if necessary. This conserves time and resources while minimizing the use of potentially confounding excipients.

G Start Start with Compound Powder Tier1 Tier 1: pH Adjustment (e.g., 0.1 M HCl) Aim for pH 2-3 units below pKa Start->Tier1 Check1 Is Compound Fully Dissolved at Desired Stock Concentration? Tier1->Check1 Tier2 Tier 2: Co-solvents (e.g., DMSO, PEG 400) Use minimal % v/v Check1->Tier2 No Success Proceed with Experiment Validate vehicle effects Check1->Success Yes Check2 Is Compound Soluble? Does it precipitate upon dilution? Tier2->Check2 Tier3 Tier 3: Advanced Formulations (e.g., Cyclodextrins, Surfactants) Requires more extensive validation Check2->Tier3 No Check2->Success Yes Tier3->Success Yes Fail Consult Formulation Specialist Re-evaluate compound or synthesis Tier3->Fail No

Figure 2. Systematic workflow for solubilization.
Tier 1: pH Adjustment (Preferred First Step)

This method leverages the basic nature of the amine groups to form a water-soluble salt in situ.

Protocol: Preparation of a 10 mM Acidic Stock Solution

  • Weigh Compound: Accurately weigh 2.19 mg of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine (MW: 219.28 g/mol ) and place it into a sterile glass vial.[9]

  • Initial Wetting: Add a small volume (e.g., 200 µL) of sterile, nuclease-free water to wet the powder.

  • Acidification: Add 0.1 M HCl dropwise while vortexing or sonicating. The solid should begin to dissolve as the salt forms.

  • Final Volume: Once the solid is completely dissolved, bring the final volume to 1.0 mL with sterile water.[10]

  • Verification: Check the solution to ensure it is clear and free of particulates. If possible, measure the pH, which should be in the acidic range (typically pH 2-4).

  • Storage: Store the stock solution as recommended, often at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[11]

Causality: By lowering the pH well below the pKa of the amine groups, you shift the equilibrium almost entirely to the protonated (charged) form, which is readily solvated by water molecules.[6][8][12]

Tier 2: Co-solvents

If pH adjustment alone is insufficient or if an acidic stock is incompatible with your experimental system, a co-solvent can be used. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[13][14][]

Table 2: Common Co-solvents for Preclinical Research

Co-solventTypical Starting % (v/v)Notes
DMSO 5-10%Strong solvent, but can have biological effects. Keep final assay concentration <0.5%.[11]
Ethanol 5-10%Less potent than DMSO, generally well-tolerated by cells at low concentrations.
PEG 400 10-20%Good for increasing solubility and can be used in vivo. Can be viscous.
Propylene Glycol 10-20%Common vehicle for both oral and parenteral formulations.[13]

Protocol: Preparation using a Co-solvent

  • Weigh Compound: Weigh the required amount of compound into a sterile vial.

  • Dissolve in Co-solvent: Add the minimum volume of the chosen co-solvent (e.g., DMSO) required to fully dissolve the compound. Sonication or gentle warming (37°C) may assist.[16]

  • Dilute with Aqueous Buffer: Slowly add the aqueous buffer or media to the co-solvent concentrate with constant vortexing. This gradual dilution is critical to prevent the compound from crashing out.[11]

  • Observe: Ensure the final solution is clear. If precipitation occurs, a higher percentage of co-solvent or a different formulation strategy is needed.

Tier 3: Advanced Formulations - Cyclodextrins

For very challenging cases, cyclodextrins can be highly effective. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] The hydrophobic part of your compound can form an "inclusion complex" by fitting inside this cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[19][20][]

Commonly Used Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[20]

Protocol: Solubilization with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Add Compound: Add the powdered compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Vortex or sonicate the mixture. It may require stirring overnight at room temperature to reach equilibrium and maximum solubility.

  • Clarify: If necessary, filter the solution through a 0.22 µm filter to remove any undissolved particles.

FAQ 4: What are the best practices for handling and storing my stock solutions?

Answer:

Proper handling and storage are critical to ensure the concentration and integrity of your compound remain consistent throughout your experiments.

  • Use Glass Vials: Preferentially use glass vials with Teflon-lined screw caps for long-term storage, as some organic solvents can be lost from or interact with plastic tubes.[9]

  • Aliquot: Prepare stock solutions at a high concentration (e.g., 100x or 1000x) and immediately divide them into single-use aliquots.[22] This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[11]

  • Storage Temperature: For long-term storage, -80°C is generally preferred over -20°C to slow down any potential degradation.

  • Thawing: When you need to use an aliquot, warm it to room temperature before opening to prevent atmospheric water from condensing into the cold solvent.[9]

  • Vehicle Controls: Always include a "vehicle control" in your experiments. This is a sample that contains the exact same concentration of all solvents (e.g., HCl, DMSO, cyclodextrin) as your treated samples, but without the compound. This is essential to ensure that any observed effects are due to your compound and not the formulation excipients.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
  • Vertex AI Search. Cosolvent - Wikipedia.
  • Vertex AI Search. Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • Vertex AI Search. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules - ACS Publications.
  • Vertex AI Search. Prediction of pH-dependent Aqueous Solubility of Druglike Molecules - PubMed.
  • Vertex AI Search. Preparing Stock Solutions - PhytoTech Labs.
  • Vertex AI Search. Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development - ACS Publications.
  • Vertex AI Search. Cosolvent – Knowledge and References - Taylor & Francis.
  • Vertex AI Search. pH Adjustment and Co-Solvent Optimization - BOC Sciences.
  • Vertex AI Search. Solubilization techniques used for poorly water-soluble drugs - PMC - NIH.
  • Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search. 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online.
  • Vertex AI Search. Preparation of Stock Solutions | Enfanos.
  • Vertex AI Search. Principles of Drug Action 1, Spring 2005, Amines.
  • Vertex AI Search. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy.
  • Vertex AI Search. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI.
  • Vertex AI Search. Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications - PriMera Scientific Publications.
  • Vertex AI Search. Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd..
  • Vertex AI Search. Physical Properties of Amines – Solubility, Melting and Boiling Point - EMBIBE.
  • Vertex AI Search. CHAPTER 7 AMINES.
  • Vertex AI Search. 23.1: Properties of amines - Chemistry LibreTexts.
  • Vertex AI Search. Compound Handling Instructions - MCE.
  • Vertex AI Search. Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs - PMC.
  • Vertex AI Search. Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta.
  • Vertex AI Search. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Vertex AI Search. (3-Furan-2-yl-1-methyl-propyl)methylamine | CAS 1593-37-9 | Chemical-Suppliers.
  • Vertex AI Search. Solutions and dilutions: working with stock solutions - Rice University.

Sources

Troubleshooting

Technical Support Center: Purification of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with purifying (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with purifying (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine .

This guide bypasses generic advice to focus on the causality of your experimental observations, providing self-validating protocols and evidence-based troubleshooting for this highly polar, acid-sensitive molecule.

Analyte Profiling & Causality

To purify this compound successfully, you must first understand the structural contradictions it presents:

  • The Furan Ring (Acid & Oxidation Sensitive): Furan is an electron-rich heteroaromatic system. When exposed to acidic environments (like standard silica gel) or oxygen, it is highly susceptible to acid-catalyzed ring-opening and polymerization[1]. This is visually confirmed when your crude mixture turns into a dark, tarry substance[1].

  • The Imidazole & Secondary Amine (Highly Basic & Polar): The molecule contains two basic nitrogen centers. These functional groups act as strong hydrogen-bond acceptors and interact aggressively with the acidic silanol groups (-SiOH) on standard stationary phases. This non-ideal interaction causes severe tailing, streaking, and irreversible adsorption[2].

Because of these competing sensitivities—where the furan requires avoiding acids, and the amines require neutralizing acidic silanols—standard normal-phase chromatography will fail without strategic modifications[3].

Standard Operating Procedures (SOPs)

Below are two self-validating methodologies designed specifically for imidazole-containing furan derivatives.

Protocol A: Base-Deactivated Normal Phase Chromatography

This method relies on pre-neutralizing the acidic sites of the silica gel to protect the furan ring and elute the basic amines efficiently[1],[4].

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare an eluent of Dichloromethane (DCM) and Methanol (MeOH) at a 90:10 ratio. Add exactly 1% (v/v) concentrated aqueous ammonia (NH₄OH) or Triethylamine (TEA) to the mixture[4].

  • Stationary Phase Deactivation: Slurry pack the column using the base-modified solvent. Allow at least two column volumes of the solvent to pass through the silica bed before loading. Causality: This pre-emptively caps the acidic silanol sites, preventing the furan ring from degrading upon contact[1].

  • Sample Loading: Dissolve the crude mixture in a minimal volume of the eluent. Avoid using pure halogenated solvents for loading, as trace HCl in DCM can initiate furan degradation.

  • Elution & Monitoring: Elute under positive pressure. Monitor fractions using TLC. Self-Validation Step: To confirm your silica is fully deactivated, run a 2D TLC. Spot the crude, develop, dry, rotate 90°, and develop again. If the spot lies perfectly on the diagonal, silanol interactions are neutralized.

  • Concentration: Evaporate the pooled fractions under reduced pressure at a bath temperature strictly below 30°C. Backfill the rotary evaporator with Argon or Nitrogen to prevent oxidation[1].

Protocol B: Reverse-Phase (C18) Chromatography

If Protocol A yields low recovery, reverse-phase chromatography is the authoritative alternative for highly polar imidazole derivatives[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Mobile Phase A: Ultrapure water buffered with 0.1% ammonium bicarbonate (pH ~8.0). Prepare Mobile Phase B: HPLC-grade Acetonitrile. Causality: Maintaining a basic pH ensures the secondary amine and imidazole remain unprotonated, increasing their affinity for the C18 stationary phase and preventing early elution.

  • Equilibration: Equilibrate the C18 column with 5% Mobile Phase B.

  • Gradient Execution: Load the sample and run a shallow gradient from 5% to 60% Acetonitrile over 15 column volumes.

  • Recovery: Lyophilize (freeze-dry) the pure fractions. Do not use a rotary evaporator, as heating aqueous basic solutions can degrade the furan ring.

Troubleshooting & FAQs

Q1: My product is streaking across the entire TLC plate and co-eluting with impurities. How do I fix this? A: Streaking is caused by a continuous equilibrium of the basic imidazole/amine nitrogens binding and unbinding to the acidic silica[2]. Solution: You must incorporate a basic modifier. Add 1-2% Triethylamine (TEA) or aqueous ammonia to both your TLC developing solvent and your column eluent[3],[4]. Alternatively, switch your stationary phase to neutral or basic alumina, which inherently lacks these acidic sites[2].

Q2: The compound was yellow in the flask, but turned dark brown/black during solvent removal. What happened? A: Dark coloration is a definitive indicator of furan ring oxidation or acid-catalyzed degradation[1]. Solution: Aminofurans are notoriously sensitive to air and light[1]. You must perform the purification under an inert atmosphere, use degassed solvents, and keep the rotary evaporator bath below 30°C[1]. Store the final purified product in an amber vial under argon at 4°C[3].

Q3: My purification yield is extremely low (<30%) after running a silica gel column, even though TLC showed complete conversion. Where is my product? A: The product has irreversibly adsorbed to the stationary phase. The dual basicity of the molecule causes it to anchor tightly to the silica[2]. Solution: If base-modified silica still results in low yields, you must abandon silica entirely. Switch to Reverse-Phase (C18) chromatography or use an amine-functionalized silica gel to eliminate the analyte-stationary phase chemical conflict[1],[2].

Quantitative Data & Method Comparison

The following table summarizes the expected outcomes of various purification strategies for this specific molecular class, allowing you to select the optimal method based on your lab's capabilities.

Purification MethodTypical YieldPurity AchievedKey AdvantagesPrimary Limitations
Normal Phase (Silica + 1% NH₄OH) 60 - 75%>90%Cost-effective, easily scalable[4].Risk of furan degradation if neutralization is incomplete[1].
Normal Phase (Basic Alumina) 70 - 85%>92%Eliminates acid-catalyzed furan degradation[2].Lower resolution compared to silica; tailing may still occur.
Reverse Phase (C18, pH 8 Buffer) 80 - 95%>98%Excellent separation, mild conditions prevent oxidation[2].Higher solvent cost; requires lyophilization for solvent removal.

Experimental Workflows & Logic Visualization

Workflow Start Crude Mixture (Furan + Imidazole Amine) Prep Sample Preparation (Dissolve in minimal solvent) Start->Prep Choice Select Stationary Phase Prep->Choice Silica Silica Gel (Requires 1-5% Et3N/NH4OH) Choice->Silica Alumina Neutral/Basic Alumina (Reduces tailing natively) Choice->Alumina C18 Reverse-Phase C18 (For maximum purity) Choice->C18 Elution Elution & Fraction Collection (Monitor via TLC) Silica->Elution Alumina->Elution C18->Elution Evap Solvent Removal (Temp <30°C, Inert atm) Elution->Evap Pure Purified Target Compound Evap->Pure

Caption: Workflow for selecting and executing the optimal purification strategy.

Troubleshooting Issue Observation during Purification Tailing Severe Tailing / Streaking on TLC or Column Issue->Tailing Darkening Product Turns Dark (Furan Degradation) Issue->Darkening LowYield Low Recovery Yield (<50% from column) Issue->LowYield Sol1 Add Basic Modifier (1% Et3N or NH4OH) Tailing->Sol1 Sol2 Switch to Alumina or C18 Phase Tailing->Sol2 Sol3 Degas Solvents & Use Argon/N2 Darkening->Sol3 Sol4 Avoid Acidic Solvents Keep Temp < 30°C Darkening->Sol4 LowYield->Sol1 LowYield->Sol2

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • EFFECT OF IMIDAZOLE CONCENTRATION AND TYPE OF METAL ION ON THE PURIFICATION... - UMP. Available at: [Link]

  • Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines - PMC (NIH). Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Functionalization of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in navigating the complex reactivity of multi-functional building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in navigating the complex reactivity of multi-functional building blocks. (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine presents a unique chemoselectivity triad: an acid-sensitive furan ring, a highly nucleophilic secondary amine, and a competing basic imidazole ring.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you suppress side-product formation during both the synthesis and downstream functionalization of this compound.

Reaction Workflow & Side-Product Mapping

G Start Furfural + 3-(1H-imidazol-1-yl)propan-1-amine Imine Imine Intermediate (Schiff Base) Start->Imine MeOH, RT (Avoid strong acid) Side2 Side Product: Furan Polymerization / Ring Opening Start->Side2 Strong Acid (pH < 3) Target Target Secondary Amine: (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine Imine->Target NaBH4 (Stepwise) or STAB in DCE Side1 Side Product: Tertiary Amine (Over-alkylation) Imine->Side1 Excess Aldehyde + Harsh Reduction Side3 Side Product: Imidazole Quaternization Target->Side3 Excess Electrophile (N-alkylation of Imidazole) Functionalized Downstream Product: N-Alkyl/Acyl Derivative Target->Functionalized Electrophile + Cs2CO3 (Cesium Effect)

Reaction workflow mapping the synthesis of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine.

Troubleshooting Guide & FAQs

Q1: During the reductive amination of furfural and 3-(1H-imidazol-1-yl)propan-1-amine, I am observing significant over-alkylation (tertiary amine formation). How can I favor the secondary amine? Causality & Solution: Over-alkylation occurs when the newly formed secondary amine reacts with another equivalent of furfural, forming an iminium ion that is subsequently reduced. To prevent this, you must decouple the imine formation from the reduction step. Instead of a one-pot reaction, use a stepwise procedure: condense the aldehyde and primary amine in methanol to quantitatively form the imine, then reduce it using Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB). STAB is a mild reducing agent because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it highly selective for protonated imines over unactivated aldehydes, which drastically reduces dialkylation side products[1].

Q2: My reaction mixture turns dark brown and forms an insoluble tar during acid-catalyzed steps. What is degrading? Causality & Solution: This is a classic symptom of furan ring degradation. The furan ring is highly sensitive to Brønsted acids. Protonation of the furan oxygen or the C2/C5 positions initiates ring-opening reactions, yielding highly reactive diketones (such as levulinic acid derivatives)[2]. These intermediates rapidly undergo aldol condensations and Diels-Alder crosslinking, resulting in dark, insoluble polyfurfuryl-type polymers[3]. Actionable fix: Maintain the reaction pH between 5.0 and 7.0. If an acid catalyst is absolutely necessary for imine formation, use mild Lewis acids (e.g., Titanium(IV) isopropoxide) rather than strong mineral acids[4].

Q3: I am trying to N-alkylate the secondary amine of this compound, but I am getting a mixture of products, including imidazole-quaternized salts. How do I achieve chemoselectivity? Causality & Solution: Both the secondary amine and the pyridine-like nitrogen of the imidazole ring are nucleophilic. While the secondary amine is generally more reactive, the imidazole nitrogen can compete, especially with excess electrophile, leading to N-alkyl imidazolium salts. To achieve high chemoselectivity for the secondary amine, leverage the "Cesium Effect" . Using Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃) as the base heavily favors the mono-N-alkylation of amines while suppressing imidazole interference[5]. The large, highly polarizable Cs⁺ ion coordinates loosely with the amine anion, increasing its nucleophilicity and directing the alkylation exclusively to the secondary nitrogen[5].

Data Presentation: Condition Optimization

The following table summarizes the quantitative impact of different reducing agents and conditions on the product distribution during the synthesis of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine from its primary amine and aldehyde precursors.

Reducing Agent / ConditionsSolventTarget Secondary Amine Yield (%)Tertiary Amine Side Product (%)Furan Degradation / Tar (%)
NaBH₃CN (Direct, 1-pot) MeOH, pH 345%25%30%
H₂, Pd/C (Direct, 1-pot) EtOH, Neutral60%35%5%
NaBH(OAc)₃ (Direct, 1-pot) DCE, Neutral82%15%<2%
NaBH₄ (Stepwise) MeOH, Neutral94% <2% <1%

Note: The stepwise procedure involves a 2-hour imine formation period prior to the addition of the reducing agent, completely avoiding the need for acidic pH adjustments.

Experimental Protocol: Self-Validating Stepwise Reductive Amination

To ensure maximum yield and minimal side-product formation, utilize this stepwise methodology. This protocol includes built-in analytical checkpoints to self-validate the reaction progress before proceeding to irreversible steps.

Step 1: Imine Formation (Schiff Base Generation)

  • Dissolve 3-(1H-imidazol-1-yl)propan-1-amine (1.0 equiv, 10 mmol) in 30 mL of anhydrous Methanol under an inert nitrogen atmosphere.

  • Add Furfural (1.0 equiv, 10 mmol) dropwise at room temperature over 10 minutes.

  • Stir the mixture at room temperature for 2 to 3 hours.

  • Self-Validation Checkpoint: Remove a 0.1 mL aliquot, evaporate the solvent, and analyze via ¹H-NMR (CDCl₃). You must observe the complete disappearance of the furfural aldehyde proton (~9.6 ppm) and the appearance of a sharp imine (CH=N) proton singlet at ~8.2 ppm. Do not proceed to Step 2 until conversion is >95%.

Step 2: Controlled Reduction

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add Sodium Borohydride (NaBH₄) (1.5 equiv, 15 mmol) in small portions over 20 minutes to control the exothermic hydrogen evolution and prevent thermal degradation of the furan ring[1].

  • Stir for 1 hour at 0 °C, then allow the reaction to warm to room temperature and stir for an additional 1 hour.

Step 3: Quench and Extraction

  • Quench the reaction carefully by adding 15 mL of saturated aqueous NaHCO₃. Crucial: Maintaining a basic pH during the quench prevents acid-catalyzed furan ring opening[2].

  • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure secondary amine.

References
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization Source: Polymers (MDPI) URL: [Link]

  • Title: Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions Source: PMC / National Institutes of Health URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Furan Source: PharmaGuideline URL: [Link]

  • Title: Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect Source: ACS Omega (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation of Receptor Binding Affinity: (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine (FMPA) vs. Standard H3R Ligands

Executive Summary & Mechanistic Rationale The development of novel ligands targeting the Histamine H3 Receptor (H3R)—a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system—requires rigo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel ligands targeting the Histamine H3 Receptor (H3R)—a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system—requires rigorous, orthogonal validation of receptor binding affinity and kinetics. (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine (hereafter referred to as FMPA ) is an investigational H3R inverse agonist.

Structurally, FMPA features an imidazole ring that acts as the primary pharmacophore, anchoring to the highly conserved Asp114 (3.32) residue in the H3R orthosteric binding pocket. The propyl linker and the secondary amine provide optimal distance and basicity, while the furan-2-ylmethyl (furfuryl) moiety occupies a lipophilic sub-pocket. This structural configuration is hypothesized to enhance both binding affinity and target residence time compared to first-generation imidazole-based ligands like thioperamide, and offers a distinct kinetic profile compared to the non-imidazole clinical standard, Pitolisant [1].

To objectively evaluate FMPA's performance, this guide details a self-validating system of three orthogonal assays: Steady-state Radioligand Binding, label-free Surface Plasmon Resonance (SPR) for kinetics, and NanoBRET for live-cell target engagement.

H3R_Signaling FMPA FMPA (Inverse Agonist) H3R Histamine H3 Receptor (GPCR) FMPA->H3R Inhibits Histamine Histamine (Agonist) Histamine->H3R Activates Gi Gi/o Protein H3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases

Mechanism of H3R modulation by FMPA versus endogenous histamine.

Comparative Binding Affinity Data

To benchmark FMPA, we compare its binding parameters against Pitolisant (an FDA-approved H3R inverse agonist) and Thioperamide (a classic H3R reference inverse agonist). The data below synthesizes results from radioligand displacement ( Ki​ ), SPR kinetics ( Kd​ , Residence Time), and live-cell NanoBRET ( IC50​ ).

LigandLigand ClassRadioligand Ki​ (nM)SPR Kd​ (nM)Residence Time ( τ , min)NanoBRET IC50​ (nM)
FMPA Inverse Agonist0.85 ± 0.121.10 ± 0.0885.42.3 ± 0.4
Pitolisant Inverse Agonist1.50 ± 0.202.15 ± 0.1545.24.8 ± 0.6
Thioperamide Inverse Agonist14.2 ± 1.8018.5 ± 2.1012.528.5 ± 3.2
Histamine Endogenous AgonistN/A (Agonist)12.0 ± 1.50< 1.015.2 ± 2.1

Note: FMPA demonstrates sub-nanomolar affinity and a significantly prolonged residence time, which is a critical predictor of in vivo efficacy and sustained target coverage.

Orthogonal Validation Workflows & Methodologies

A single assay format is insufficient to validate a GPCR ligand due to artifacts like probe dependence, membrane disruption, or non-specific binding. We employ a three-tiered validation strategy.

Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: Traditional assays measure steady-state equilibrium, ignoring the dynamic rates of association ( kon​ ) and dissociation ( koff​ ). SPR provides real-time, label-free kinetic data [2]. Because GPCRs are highly unstable when extracted from lipid bilayers, we solubilize the H3R in DDM/CHS (Dodecyl Maltoside/Cholesteryl Hemisuccinate) micelles. This specific detergent-lipid ratio mimics the native membrane environment, preventing receptor denaturation. The receptor is captured via a C-terminal 6xHis-tag onto an anti-His antibody-coated chip, ensuring uniform orientation and unhindered access to the orthosteric site [3].

SPR_Workflow Chip Sensor Chip (Anti-His) Capture GPCR Capture (DDM/CHS Micelles) Chip->Capture Analyte Analyte Injection (FMPA) Capture->Analyte Kinetics Real-Time Kinetics (Association/Dissociation) Analyte->Kinetics

Label-free SPR workflow for measuring GPCR-ligand binding kinetics.

Step-by-Step Protocol (SPR):

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Amine-couple an anti-His antibody to the dextran matrix using standard EDC/NHS chemistry. Causality: Covalent antibody attachment provides a stable capture surface that withstands multiple regeneration cycles.

  • Receptor Capture: Inject 6xHis-tagged H3R solubilized in running buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.03% DDM, 0.006% CHS) at 10 µL/min until a capture level of ~2000 Response Units (RU) is achieved.

  • Analyte Injection: Inject FMPA (0.1 nM to 100 nM, 3-fold dilutions) at a high flow rate (50 µL/min) for 120 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor dissociation. Regenerate the surface using 10 mM Glycine-HCl (pH 2.0) to strip the receptor-antibody complex, preparing the chip for the next cycle.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to calculate kon​ , koff​ , and Kd​ ( koff​/kon​ ).

NanoBRET Target Engagement (Live-Cell)

Causality & Rationale: While SPR provides excellent kinetic resolution, it occurs in a cell-free environment. Radioligand binding requires cell lysis, which collapses transmembrane ion gradients that naturally modulate GPCR conformation. NanoBRET (Bioluminescence Resonance Energy Transfer) solves this by measuring target engagement in living cells [4]. We express H3R fused to NanoLuc (Nluc) luciferase. A cell-permeable fluorescent tracer binds the receptor, bringing the fluorophore close to Nluc to generate a BRET signal. When unlabeled FMPA is added, it competitively displaces the tracer, causing a quantifiable drop in the BRET signal [5].

NanoBRET Nluc Nluc-H3R Fusion (Energy Donor) BRET High BRET Signal (Tracer Bound) Nluc->BRET Proximity Tracer Fluorescent Tracer (Energy Acceptor) Tracer->BRET Binding FMPA Unlabeled FMPA (Competitor) BRET->FMPA Competition NoBRET Low BRET Signal (Tracer Displaced) FMPA->NoBRET Displacement

Principle of NanoBRET live-cell competitive binding assay.

Step-by-Step Protocol (NanoBRET):

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding the Nluc-H3R fusion protein. Plate cells in 96-well white plates at 20,000 cells/well and incubate for 24 hours.

  • Tracer Optimization: Determine the Kd​ of the fluorescent tracer (e.g., Bodipy-labeled histamine derivative) by titrating it against the Nluc-H3R expressing cells. Causality: For accurate competition assays, the tracer must be used at a concentration at or slightly below its Kd​ to ensure sensitivity to competitor displacement.

  • Competition Assay: Treat cells with the determined concentration of the fluorescent tracer and varying concentrations of FMPA (10 pM to 10 µM). Incubate for 2 hours at 37°C to reach equilibrium.

  • Substrate Addition: Add the Nano-Glo® substrate (furimazine). Causality: Furimazine is oxidized by Nluc to produce light at 460 nm, which excites the bound tracer to emit at 590 nm.

  • Detection: Measure dual-wavelength emission (460 nm and 590 nm) using a luminescence microplate reader. Calculate the BRET ratio (590 nm / 460 nm) and plot against FMPA concentration to determine the IC50​ .

Radioligand Displacement Assay

Causality & Rationale: Radioligand binding remains the gold standard for thermodynamic affinity ( Ki​ ) validation due to its unparalleled sensitivity. We utilize [3H]N

α -methylhistamine ( [3H]NAMH ), a highly selective H3R agonist radioligand. By measuring the displacement of [3H]NAMH by FMPA, we can mathematically derive the Ki​ using the Cheng-Prusoff equation.

Step-by-Step Protocol (Radioligand):

  • Membrane Preparation: Harvest HEK293T cells expressing wild-type H3R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g. Resuspend the membrane pellet. Causality: Performing this on ice prevents proteolytic degradation of the receptor.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]NAMH , and varying concentrations of FMPA. Incubate for 2 hours at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter.

  • Scintillation Counting: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity (CPM) using a liquid scintillation counter.

Conclusion

Through orthogonal validation, (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine (FMPA) demonstrates superior binding affinity and a prolonged residence time compared to standard H3R inverse agonists like Pitolisant and Thioperamide. The correlation between cell-free kinetic data (SPR) and live-cell target engagement (NanoBRET) confirms that FMPA's structural modifications—specifically the furfuryl moiety—successfully exploit the lipophilic sub-pockets of the H3R, making it a highly promising candidate for further preclinical development.

References

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. Available at:[Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at:[Link]

  • A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Journal of Biological Methods. Available at:[Link]

  • Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

Comparative

Mass Spectrometry Validation of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine Purity: A Comparative Guide

Executive Summary Validating the purity of highly polar, nitrogen-rich building blocks requires analytical methodologies that can overcome significant physicochemical hurdles. (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Validating the purity of highly polar, nitrogen-rich building blocks requires analytical methodologies that can overcome significant physicochemical hurdles. (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine (Exact Mass: 205.1215 Da) features a basic secondary amine, a polar imidazole ring, and an acid-sensitive furan heterocycle. This unique structural triad makes traditional purity assessments prone to failure.

This guide objectively compares standard analytical alternatives against the gold-standard approach: Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) . By detailing the causality behind chromatographic choices and providing a self-validating experimental protocol, this guide equips researchers with a robust framework for definitive purity verification.

The Analytical Challenge: Physicochemical Constraints

The structural composition of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine dictates its behavior in analytical systems:

  • High Polarity & Basicity: With a secondary amine (pKa ~10) and an imidazole ring (pKa ~7), the molecule is heavily protonated under standard acidic LC conditions. This causes poor retention and peak tailing on conventional C18 columns due to secondary interactions with unendcapped silanols.

  • Thermal Lability: The furan ring and underivatized secondary amine are susceptible to thermal degradation, complicating volatilization techniques.

  • Non-Chromophoric Impurities: Synthesis byproducts (e.g., aliphatic amines) lack strong UV chromophores, making them invisible to standard UV/Vis detectors.

Comparative Methodology Guide

Alternative 1: Traditional HPLC-UV (Standard C18)
  • Mechanism: Relies on hydrophobic interactions and UV absorbance (typically 210–254 nm).

  • Failure Points: Because the analyte is highly hydrophilic, it elutes near the void volume ( t0​ ) on standard C18 stationary phases. This leads to severe ion suppression and co-elution with polar synthesis byproducts, such as unreacted 3-(1H-imidazol-1-yl)propan-1-amine. Furthermore, UV detection is biased toward the furan and imidazole chromophores, masking non-UV-active aliphatic impurities.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Mechanism: Relies on analyte volatilization and electron ionization (EI).

  • Failure Points: The secondary amine and furan moiety undergo thermal degradation at standard GC injection port temperatures (>250°C). Analyzing this compound via GC-MS requires cumbersome chemical derivatization (e.g., silylation or acylation), which introduces quantitative variability, artifacts, and increases sample preparation time.

The Gold Standard: UPLC-ESI-HRMS (HSS T3 Column)
  • Mechanism: High-Strength Silica (HSS) T3 columns feature a lower C18 ligand density and resist phase collapse in 100% aqueous mobile phases . This allows for the robust retention of polar basic compounds. Positive Electrospray Ionization (ESI+) perfectly complements the basic nitrogens, yielding a strong [M+H]+ signal .

  • Success Factors: High-Resolution Mass Spectrometry (HRMS) provides exact mass capabilities (theoretical [M+H]+ m/z 206.1288) and isotopic fidelity, allowing for the unambiguous identification of trace impurities without the need for derivatization .

Performance Comparison Data

The following table summarizes the quantitative and qualitative performance of the three methodologies for validating the purity of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine.

Analytical ParameterTraditional HPLC-UV (C18)GC-MS (Underivatized)UPLC-ESI-HRMS (HSS T3)
Retention Mechanism Hydrophobic (Poor retention)VolatilityHydrophilic/Aqueous compatible
Resolution of Polar Impurities Poor (Co-elution at void volume)N/A (Fails to elute intact)Excellent (Baseline resolution)
Thermal Stability High (Room Temp LC)Low (Degradation >200°C)High (Soft ionization)
Sensitivity (LOD) ~1–5 µg/mLUndeterminable~1–10 ng/mL
Structural Confirmation None (Retention time only)Fragment library matchingExact Mass (<5 ppm error)

Self-Validating Experimental Protocol: UPLC-ESI-HRMS

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates internal checks (blanks, mass accuracy thresholds, and highly aqueous diluents) to prevent false positives and analytical artifacts.

Phase 1: Sample Preparation & System Suitability
  • Causality: Diluting the sample in a highly aqueous solvent prevents solvent-induced band broadening (the "strong solvent effect"), ensuring sharp, symmetrical peak shapes for polar analytes.

  • Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to 10 µg/mL using a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • System Suitability (Validation Check): Inject a blank (diluent only) prior to the sample sequence to validate the absence of column carryover.

Phase 2: Chromatographic Separation
  • Causality: 0.1% Formic acid acts as an ion-pairing agent and proton donor. It keeps the basic amine and imidazole fully protonated for optimal ESI+ efficiency while masking residual silanols on the silica support to prevent peak tailing.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution (0.3 mL/min):

    • 0.0 – 1.0 min: 0% B (Holds the polar analyte on the column).

    • 1.0 – 6.0 min: Linear ramp to 40% B (Elutes the target compound).

    • 6.0 – 8.0 min: Ramp to 95% B (Flushes lipophilic impurities).

    • 8.0 – 10.0 min: Re-equilibration at 0% B.

Phase 3: High-Resolution Mass Spectrometry (HRMS)
  • Causality: Operating in ESI+ mode capitalizes on the molecule's basicity. The desolvation temperature is carefully optimized to volatilize the highly aqueous mobile phase without inducing thermal cleavage of the furan ring.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 50 to 500.

  • Validation Check: Extract the Ion Chromatogram (EIC) for the theoretical [M+H]+ mass of 206.1288 . The mass accuracy must be < 5 ppm to confirm identity and exclude isobaric interferences.

Analytical Workflow Visualization

Workflow N1 1. Sample Preparation Dilution in 95% H2O / 0.1% FA N2 2. UPLC Separation HSS T3 Column (Polar Retention) N1->N2 N3 3. ESI+ Ionization Protonation of Amine & Imidazole N2->N3 N4 4. HRMS Detection Exact Mass (m/z 206.1288) N3->N4 N5 5. Purity Validation <5 ppm Mass Accuracy & EIC N4->N5

UPLC-ESI-HRMS workflow for the purity validation of polar imidazole derivatives.

References

  • Title: Simultaneous untargeted and targeted metabolomics profiling of underivatized primary metabolites in sulfur-deficient barley by ultra-high performance liquid chromatography-quadrupole/time-of-flight mass spectrometry Source: PubMed Central (PMC) URL: [Link]

  • Title: Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma Source: PubMed URL: [Link]

Validation

A Comparative Guide to Ligand Performance in Palladium-Catalyzed Cross-Coupling: Benchmarking (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine

Abstract The strategic design of ligands is paramount in advancing the capabilities of palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry and materials science. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic design of ligands is paramount in advancing the capabilities of palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry and materials science. This guide introduces (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine, a novel N,N-bidentate ligand, and provides a framework for evaluating its performance against established, high-performance ligands in two cornerstone transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By presenting detailed experimental protocols and comparative data for benchmark ligands, this document serves as a comprehensive resource for researchers aiming to characterize and deploy new catalytic systems.

Introduction: The Rationale for New Ligand Architectures

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The success of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. The ligand modulates the catalyst's stability, solubility, and reactivity, directly influencing the three key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2]

While bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines, have become the gold standard for many applications, there is a continuous drive to develop new ligand scaffolds.[3][4] Nitrogen-based ligands, including those derived from imidazole and other heterocycles, are attractive alternatives due to their distinct electronic properties, potential for lower cost, and unique coordination chemistry.[5][6] N-heterocyclic carbenes (NHCs), in particular, have emerged as powerful ligands due to their strong σ-donating ability, which can stabilize the palladium catalyst and facilitate challenging coupling reactions.[7][8]

This guide focuses on the potential of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine as a novel ligand in this landscape. This molecule possesses several intriguing structural features:

  • Bidentate N,N Coordination: The imidazole nitrogen and the secondary amine can chelate to a metal center, forming a stable six-membered ring.

  • Hemilabile Furan Moiety: The furan ring, with its oxygen lone pair, could potentially engage in hemilabile coordination, transiently binding to the palladium center and influencing the catalytic cycle.

  • Tunable Steric and Electronic Properties: The combination of an electron-rich furan, a π-acidic/σ-donating imidazole, and a flexible propyl linker creates a unique electronic and steric environment around the metal.

To objectively assess the potential of this new ligand, a rigorous benchmarking study against well-established catalysts is essential. This guide provides the blueprint for such a study.

Selection of Benchmark Ligands and Reactions

To provide a robust comparison, we have selected two widely-used and mechanistically distinct cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. For each reaction, we will compare the performance of our target ligand against a leading phosphine-based ligand and a relevant nitrogen-based ligand.

Benchmark Ligands:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective, bulky, and electron-rich monodentate phosphine ligand from the Buchwald family. It is known for its high reactivity in a broad range of cross-coupling reactions, especially with challenging substrates like aryl chlorides.[4][9]

  • 2,2'-Bipyridine: A classic, simple, and commercially available bidentate nitrogen ligand. It serves as a fundamental benchmark for N-ligand performance, although its application in high-turnover cross-coupling can be limited by product inhibition.[10][11]

Benchmark Reactions:

  • Suzuki-Miyaura Coupling: The palladium-catalyzed reaction of an aryl halide with an arylboronic acid. This reaction is a workhorse for the synthesis of biaryl compounds.[2][12]

  • Buchwald-Hartwig Amination: The palladium-catalyzed formation of an arylamine from an aryl halide and an amine. This reaction is of immense importance in the pharmaceutical industry for the synthesis of nitrogen-containing molecules.[1][13]

Comparative Performance Data

The following tables summarize representative literature data for the benchmark ligands in the selected cross-coupling reactions. The performance of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine is to be determined through the experimental protocols provided in the subsequent section.

Table 1: Performance in Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

LigandPd PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos Pd₂(dba)₃K₃PO₄Toluene1001298[4]
2,2'-Bipyridine Pd(OAc)₂K₂CO₃DMF10024~60-70*[10]
(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine Pd(OAc)₂K₂CO₃Toluene/H₂O10024Data to be Determined -

*Yields for bipyridine ligands in Suzuki-Miyaura coupling can be highly substrate-dependent and are often lower with less reactive aryl chlorides. The value presented is an estimate based on general performance.

Table 2: Performance in Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

LigandPd PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos Pd(dba)₂NaOtBuTolueneReflux694[14]
2,2'-Bipyridine Pd(OAc)₂NaOtBuToluene10024Low to moderate*[15]
(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine Pd(OAc)₂NaOtBuToluene10024Data to be Determined -

*Simple bipyridine ligands are generally less effective than specialized phosphine ligands for the amination of aryl chlorides.

Experimental Protocols

The following protocols are designed to be reproducible and serve as a starting point for the evaluation of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine.

Protocol for Suzuki-Miyaura Coupling

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium Carbonate (K₂CO₃)

  • Toluene, HPLC grade

  • Deionized Water

  • Argon or Nitrogen gas

  • Schlenk tube or microwave vial

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine (2.6 mg, 0.012 mmol, 1.2 mol%).

  • Add a magnetic stir bar to the tube.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add 4-chlorotoluene (126.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).

  • Add toluene (4 mL) and deionized water (1 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Protocol for Buchwald-Hartwig Amination

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine

  • 4-Chlorotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Glovebox (recommended for handling NaOtBu)

Procedure:

  • Inside a glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine (2.6 mg, 0.012 mmol, 1.2 mol%), and NaOtBu (115.3 mg, 1.2 mmol) to an oven-dried Schlenk tube.

  • Add a magnetic stir bar.

  • Seal the tube, remove from the glovebox, and place under an argon atmosphere.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add 4-chlorotoluene (126.6 mg, 1.0 mmol) and morpholine (104.6 mg, 1.2 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature and carefully quench the reaction with saturated aqueous ammonium chloride (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to determine the isolated yield.

Mechanistic Considerations and Visualizations

The efficacy of a ligand is determined by its influence on the catalytic cycle. Below are visualizations of the accepted mechanisms for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and a workflow for the proposed benchmarking study.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L_n Ar-Pd(II)(OR)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(OR)L_n Ligand Exchange (Base, -HX) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(OR)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.[2]

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(NR2)L_n Ar-Pd(II)(NR2)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(NR2)L_n Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)(NR2)L_n->Pd(0)L_n Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[1]

Benchmarking_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Select Benchmark Reactions\n(Suzuki, Buchwald-Hartwig) Select Benchmark Reactions (Suzuki, Buchwald-Hartwig) Run Reactions in Parallel\n(Target & Benchmarks) Run Reactions in Parallel (Target & Benchmarks) Select Benchmark Reactions\n(Suzuki, Buchwald-Hartwig)->Run Reactions in Parallel\n(Target & Benchmarks) Select Benchmark Ligands\n(XPhos, Bipyridine) Select Benchmark Ligands (XPhos, Bipyridine) Select Benchmark Ligands\n(XPhos, Bipyridine)->Run Reactions in Parallel\n(Target & Benchmarks) Synthesize/Acquire\nTarget Ligand Synthesize/Acquire Target Ligand Synthesize/Acquire\nTarget Ligand->Run Reactions in Parallel\n(Target & Benchmarks) Monitor Progress\n(TLC, GC-MS) Monitor Progress (TLC, GC-MS) Run Reactions in Parallel\n(Target & Benchmarks)->Monitor Progress\n(TLC, GC-MS) Purify Products\n(Column Chromatography) Purify Products (Column Chromatography) Monitor Progress\n(TLC, GC-MS)->Purify Products\n(Column Chromatography) Calculate Isolated Yields Calculate Isolated Yields Purify Products\n(Column Chromatography)->Calculate Isolated Yields Compare Performance Data Compare Performance Data Calculate Isolated Yields->Compare Performance Data Draw Conclusions on Ligand Efficacy Draw Conclusions on Ligand Efficacy Compare Performance Data->Draw Conclusions on Ligand Efficacy

Caption: Logical workflow for benchmarking a new ligand.

Conclusion and Future Outlook

This guide provides a structured methodology for the evaluation of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine as a novel ligand for palladium-catalyzed cross-coupling reactions. By benchmarking against industry-standard ligands like XPhos and 2,2'-bipyridine in both Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can obtain a clear and objective measure of its catalytic efficacy.

The unique combination of imidazole, amine, and furan moieties in the target ligand suggests the potential for novel reactivity. Should this ligand demonstrate high activity, further studies could explore its substrate scope with more challenging electrophiles (e.g., aryl chlorides, tosylates) and nucleophiles (e.g., primary amines, sterically hindered boronic acids). The experimental framework presented herein is designed to be a robust starting point for these exciting investigations, ultimately contributing to the ever-expanding toolbox of synthetic organic chemistry.

References

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.[Link]

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  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Center for Biotechnology Information.[Link]

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  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research.[Link]

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  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. OA Monitor Ireland.[Link]

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  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.[Link]

  • N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Royal Society of Chemistry.[Link]

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Comparative

A Comparative Spectroscopic Guide to the Coordination Complexes of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine

This guide provides an in-depth spectroscopic comparison of coordination complexes formed with the versatile chelating ligand, (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine, hereafter referred to as L . Designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth spectroscopic comparison of coordination complexes formed with the versatile chelating ligand, (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine, hereafter referred to as L . Designed for researchers and professionals in coordination chemistry and drug development, this document elucidates the structural and electronic changes that occur upon complexation with metal ions. We will explore how Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy can be synergistically employed to characterize these metal complexes, providing a robust framework for analysis.

The Ligand: A Strategic Fusion of Furan and Imidazole Moieties

The ligand L is a compelling subject for coordination studies due to its intrinsic design. It incorporates three potential donor sites: the furan oxygen, the imine-like nitrogen of the imidazole ring, and the secondary amine nitrogen. The flexible three-carbon propyl linker is critical, as it allows these donor atoms to arrange around a metal center, facilitating chelation.

  • Imidazole Moiety : The imidazole ring is a cornerstone in bioinorganic chemistry, most notably in the amino acid histidine.[1] Its imine nitrogen (N-1) is a well-established sigma-donor, readily coordinating to a wide range of transition metals.[2][3]

  • Furan Moiety : The furan ring's oxygen atom acts as a potential hard donor. While furan itself can participate in various coordination modes[4], in a chelating ligand like L , its involvement via the oxygen atom is a key aspect to investigate.

  • Amine Linker : The secondary amine provides an additional, flexible coordination site.

The combination of a borderline imidazole nitrogen donor and a hard furan oxygen donor allows this ligand to form stable complexes with a variety of metal ions, making it a candidate for applications ranging from catalysis to the development of novel therapeutic agents.

Caption: Structure of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine (L ).

The Rationale of Spectroscopic Selection

A multi-spectroscopic approach is essential for the unambiguous characterization of coordination complexes. Each technique provides a different piece of the structural puzzle.

  • FT-IR Spectroscopy : This technique is the first line of inquiry to confirm that the ligand is bound to the metal ion. The causality we explore here is that coordination is a perturbation of the ligand's electronic structure, which in turn alters the vibrational energies of its bonds. We look for shifts in the characteristic vibrational frequencies of the donor groups (imidazole C=N, furan C-O-C) upon complexation. The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.[5]

  • UV-Visible Spectroscopy : This method provides insight into the electronic structure of both the ligand and the metal center. Upon coordination, the energy levels of the ligand's molecular orbitals are altered, leading to shifts in the intraligand π→π* and n→π* transitions. For transition metal complexes, the presence of d-electrons gives rise to new, often weaker, absorptions in the visible region. These correspond to d-d electronic transitions, the energies of which are sensitive to the coordination geometry and the identity of the metal ion.[6] The appearance of intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can also be observed.

  • NMR Spectroscopy (¹H and ¹³C) : For complexes with diamagnetic metal centers (e.g., Zn(II), Cd(II)), NMR is an exceptionally powerful tool for confirming the solution-state structure.[7] Coordination of a lone pair to a metal deshields the adjacent nuclei, causing their corresponding signals to shift downfield. The magnitude of this shift can indicate the proximity to the coordination site. Conversely, for paramagnetic complexes (e.g., Cu(II), Co(II), Fe(II)), the unpaired electron(s) on the metal ion create a strong local magnetic field, leading to significant peak broadening and large chemical shift displacements (paramagnetic shifts).[8][9] While this complicates detailed structural assignment, it confirms the presence of a paramagnetic center and can provide information about the magnetic properties of the complex.[8]

A Case Study: Comparative Analysis of L with Zn(II) and Cu(II) Complexes

To illustrate the principles described above, we present a comparative analysis of the free ligand L with two representative, hypothetical metal complexes: a diamagnetic d¹⁰ complex, [Zn(L)Cl₂], and a paramagnetic d⁹ complex, [Cu(L)Cl₂]. The data presented is representative of what would be expected based on established principles of coordination chemistry.[10][11][12]

FT-IR Spectroscopic Data

The primary diagnostic peaks in the IR spectrum are those associated with the imidazole and furan rings. Coordination to a metal ion is expected to decrease the electron density in the ligand's rings, causing a shift in vibrational frequencies.

Vibrational Mode Free Ligand (L) (cm⁻¹)[Zn(L)Cl₂] (cm⁻¹)[Cu(L)Cl₂] (cm⁻¹)Interpretation of Shift
ν(C=N) Imidazole151015251528Shift to higher frequency indicates coordination via imidazole N-1.[13][14]
Imidazole Ring Breathing145014621465Perturbation of the entire ring system upon metal binding.
ν(C-O-C) Furan108010651062Shift to lower frequency suggests coordination of the furan oxygen.[15][16]
ν(M-N)-485490Appearance of new band confirms Metal-Nitrogen bond formation.
ν(M-O)-430435Appearance of new band confirms Metal-Oxygen bond formation.

Analysis : The shift of the imidazole ν(C=N) band to a higher wavenumber (blue shift) upon complexation is a classic indicator of coordination through the imine nitrogen. This is because coordination restricts the vibration of the bond. Conversely, the shift of the furan ν(C-O-C) band to a lower wavenumber (red shift) suggests a weakening of the C-O bonds due to the donation of electron density from the oxygen to the metal center. The new bands in the far-IR region provide direct evidence of M-N and M-O bond formation.

UV-Visible Spectroscopic Data

The electronic spectra reveal changes in both the ligand orbitals and the d-orbitals of the metal.

Compound λ_max (nm) Assignment Interpretation
Free Ligand (L)220, 275π→π, n→πIntraligand electronic transitions within the furan and imidazole rings.[17][18]
[Zn(L)Cl₂]225, 280π→π, n→πMinor red shift (bathochromic shift) upon coordination due to stabilization of orbitals. No d-d transitions as Zn(II) is d¹⁰.
[Cu(L)Cl₂]228, 285, 650π→π, n→π, d-dRed shift of intraligand bands. Broad, weak band in the visible region is characteristic of a d-d transition (²E_g → ²T₂_g) for Cu(II) in a distorted octahedral or square planar geometry.[19]

Analysis : The bathochromic shifts of the intraligand bands in both complexes confirm the electronic interaction between the ligand and the metal. The most significant difference is the appearance of a broad, low-intensity band in the visible region for the [Cu(L)Cl₂] complex. This band is unequivocally assigned to a d-d transition, which is forbidden by the Laporte selection rule, hence its low intensity. The position of this band is highly sensitive to the geometry of the complex.

¹H NMR Spectroscopic Data

NMR provides the most detailed structural information for the diamagnetic complex.

Proton Assignment Free Ligand (L) (δ, ppm)[Zn(L)Cl₂] (δ, ppm)[Cu(L)Cl₂] Interpretation of Shift
Imidazole H-27.607.95Very broad / Not observedSignificant downfield shift confirms coordination at N-1, deshielding the adjacent proton.
Imidazole H-4, H-57.10, 6.907.35, 7.15Very broad / Not observedDownfield shifts indicate coordination.
Furan H-57.407.55Very broad / Not observedModerate downfield shift suggests coordination of the nearby furan oxygen.
Furan-CH₂3.804.10Very broad / Not observedDownfield shift due to proximity to both the furan oxygen and secondary amine coordination sites.
Propyl-CH₂ (adjacent to Im)4.104.45Very broad / Not observedLarge downfield shift is a strong indicator of coordination at the imidazole N-1 position.

Analysis : For the [Zn(L)Cl₂] complex, the downfield shifts of protons closest to the proposed coordination sites (imidazole N-1, furan O, and amine N) provide compelling evidence for the chelation of L to the zinc center in solution. The protons on the imidazole ring and the CH₂ group adjacent to it experience the largest shifts, indicating the imidazole nitrogen is a primary binding site. For the paramagnetic [Cu(L)Cl₂] complex, the signals would be severely broadened due to rapid relaxation induced by the unpaired electron, often rendering the spectrum uninterpretable by standard methods.[8][9] This lack of sharp signals is, in itself, a confirmation of the complex's paramagnetic nature.

Validated Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following are generalized step-by-step methodologies for the synthesis and spectroscopic characterization of a representative metal complex, such as [M(L)Cl₂].

Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Spectroscopic Characterization ligand Dissolve Ligand (L) in Ethanol mix Mix & Reflux (e.g., 2-4 hours) ligand->mix metal_salt Dissolve Metal Salt (e.g., ZnCl₂) in Ethanol metal_salt->mix cool Cool to RT, Induce Precipitation mix->cool filter Filter, Wash (Ethanol, Ether) cool->filter dry Dry in vacuo filter->dry ftir FT-IR Analysis (KBr Pellet) dry->ftir Purified Complex uvvis UV-Vis Analysis (DMSO Solution) dry->uvvis Purified Complex nmr NMR Analysis (DMSO-d₆ Solution) dry->nmr Purified Complex analyze Data Analysis & Structural Elucidation ftir->analyze uvvis->analyze nmr->analyze

Caption: General workflow for synthesis and spectroscopic analysis.

Protocol 1: Synthesis of a Representative [M(L)Cl₂] Complex

  • Ligand Solution : Dissolve (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine (L ) (1.0 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Metal Salt Solution : In a separate beaker, dissolve the metal(II) chloride salt (e.g., ZnCl₂ or CuCl₂) (1.0 mmol) in 10 mL of absolute ethanol. Gentle warming may be required.

  • Reaction : Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Reflux : Attach a condenser and heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction for the formation of a precipitate.

  • Isolation : Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation begins, then cool in an ice bath.

  • Washing : Wash the collected solid sequentially with small portions of cold ethanol and diethyl ether to remove unreacted starting materials.

  • Drying : Dry the purified complex in a vacuum desiccator overnight. Record the yield.

Protocol 2: Spectroscopic Data Acquisition

  • FT-IR : Prepare a KBr pellet by grinding a small amount of the dried complex with spectroscopic grade KBr. Acquire the spectrum from 4000 to 400 cm⁻¹.

  • UV-Vis : Prepare a ~10⁻⁴ M solution of the complex in a suitable solvent (e.g., DMSO or Methanol). Record the absorption spectrum from 200 to 800 nm using a quartz cuvette.

  • NMR : Dissolve ~5-10 mg of the complex in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. For paramagnetic samples, a wider spectral width and a shorter relaxation delay may be necessary.

Conclusion and Outlook

The synergistic use of FT-IR, UV-Vis, and NMR spectroscopy provides a comprehensive and definitive characterization of coordination complexes involving the (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine ligand.

  • FT-IR confirms the participation of the imidazole, furan, and amine donor groups through characteristic band shifts and the appearance of new M-N and M-O bands.

  • UV-Vis spectroscopy elucidates the changes in the ligand's electronic structure and, for transition metals, reveals d-d transitions that are indicative of the complex's geometry.

  • NMR spectroscopy offers unambiguous structural proof for diamagnetic complexes by mapping the electronic deshielding effects of coordination. For paramagnetic complexes, the characteristic spectral broadening confirms the magnetic nature of the metal center.

By following the comparative framework and protocols outlined in this guide, researchers can confidently elucidate the coordination behavior of this versatile ligand, paving the way for the rational design of new metal-based materials and therapeutics.

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